1-(2-Aminoethyl)piperidine-3-carboxamide CAS number 936940-70-4
CAS Number: 936940-70-4 Formula: C₈H₁₇N₃O Molecular Weight: 171.24 g/mol Executive Summary 1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) is a bifunctional heterocyclic building block critical to modern medic...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 936940-70-4
Formula: C₈H₁₇N₃O
Molecular Weight: 171.24 g/mol
Executive Summary
1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Structurally composed of a nipecotamide (piperidine-3-carboxamide) core N-substituted with an ethylamine chain, this compound serves as a high-value scaffold in the synthesis of GPCR ligands, kinase inhibitors, and platelet aggregation inhibitors. Its dual-nitrogen architecture—featuring a chemically distinct primary amine and a piperidine tertiary amine—enables orthogonal functionalization, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the construction of heterobifunctional linkers (e.g., for PROTACs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is characterized by a piperidine ring bearing a carboxamide group at the C3 position and a 2-aminoethyl chain at the N1 position. This specific substitution pattern imparts unique electronic and steric properties.
1.1 Structural Analysis
Core Scaffold: Piperidine-3-carboxamide (Nipecotamide). The C3-amide acts as a hydrogen bond donor/acceptor motif, often mimicking peptide bonds in biological targets.
Linker Arm: The N-(2-aminoethyl) tail provides a flexible tether terminating in a primary amine, serving as a nucleophilic "handle" for library expansion.
Basicity: The molecule contains two basic centers. The terminal primary amine (
) and the ring tertiary amine (). The amide nitrogen is non-basic.
1.2 Quantitative Data Table
Property
Value (Experimental/Predicted)
Significance
CAS Number
936940-70-4
Unique Identifier
Molecular Formula
C₈H₁₇N₃O
Stoichiometry
Molecular Weight
171.24 g/mol
Fragment-friendly (<300 Da)
logP (Predicted)
-1.2 to -0.8
Highly hydrophilic; excellent aqueous solubility
TPSA
~81 Ų
Good membrane permeability range (<140 Ų)
H-Bond Donors
3 (Amide NH₂, Primary NH₂)
Receptor interaction points
H-Bond Acceptors
2 (Amide O, Tertiary N)
Receptor interaction points
Synthetic Methodologies
The synthesis of CAS 936940-70-4 requires a strategy that differentiates between the nucleophilic ring nitrogen and the exocyclic primary amine. The most robust industrial route utilizes orthogonal protecting groups to prevent polymerization.
2.1 Primary Route: N-Alkylation / Deprotection
This protocol ensures high regioselectivity by using a protected aminoethyl halide.
Alkylation: Reaction with N-Boc-2-bromoethylamine in the presence of a mild base (
) in acetonitrile.
Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane.
2.2 Synthetic Pathway Visualization (DOT)
Figure 1: Two-step synthetic pathway via N-Boc protected alkylation to ensure regioselectivity.
Applications in Drug Discovery[1][2][8]
3.1 Fragment-Based Drug Design (FBDD)
CAS 936940-70-4 acts as a "super-fragment." The piperidine-3-carboxamide core is a privileged scaffold found in inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases.
Vector 1 (Amide): Interactions with the hinge region of kinases or catalytic residues.
Vector 2 (Primary Amine): Allows for rapid "growing" of the fragment into unoccupied hydrophobic pockets via amide coupling or reductive amination.
3.2 Linker Chemistry (PROTACs)
The 1,2-diamine motif (ring nitrogen to exocyclic amine) provides a defined spatial geometry. This molecule is increasingly used as a linker hub in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest (POI) ligand. The hydrophilicity of the piperidine ring helps modulate the physicochemical properties (logP) of the final chimera, improving solubility.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Aminoethyl)piperidine-3-carboxamide (HCl Salt)
Objective: To synthesize high-purity CAS 936940-70-4 from nipecotamide.
Reagents:
Piperidine-3-carboxamide (1.0 eq)
N-Boc-2-bromoethylamine (1.1 eq)
Potassium Carbonate (
, 2.0 eq)
Acetonitrile (MeCN, anhydrous)
4M HCl in Dioxane
Workflow:
Alkylation:
Charge a round-bottom flask with Piperidine-3-carboxamide (10 mmol) and anhydrous MeCN (50 mL).
Add
(20 mmol) followed by N-Boc-2-bromoethylamine (11 mmol).
Heat to 60°C under
atmosphere for 12 hours. Monitor by TLC (DCM:MeOH 9:1).
Workup: Filter off solids. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water/brine. Dry over
and concentrate to yield the Boc-intermediate.
Deprotection:
Dissolve the intermediate in DCM (10 mL).
Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.
Stir at room temperature for 2 hours (precipitate formation observed).
Isolation: Filter the white solid (HCl salt). Wash with cold ether.
Yield: Typically 75-85% overall.
Validation:
1H NMR (
): Look for the disappearance of the Boc singlet (~1.4 ppm) and the presence of the ethylene bridge signals (~3.0-3.5 ppm).
Mass Spec: ESI+ m/z = 172.1
.
Safety & Handling
Hazard Identification: As a primary amine, the compound is corrosive and an irritant.
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base absorbs
from air to form carbamates; the HCl salt is stable.
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).
References
Chemical Identity & Structure: PubChem. Compound Summary for CID 24854652 (Related Isomers/Derivatives). National Library of Medicine (US). Link
Medicinal Chemistry Application (Platelet Aggregation): Zheng, X., et al. "Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors."[2] Journal of Medicinal Chemistry 38.1 (1995): 180-188.[2] Link
Scaffold Utility (Sigma Receptors): Wuest, F., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem 17 (2022).[3] Link
Synthetic Methodology (General Piperidine Alkylation): BenchChem Protocols. "Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs." Link
Technical Guide: Synthesis of 1-(2-Aminoethyl)piperidine-3-carboxamide
Executive Summary Target Molecule: 1-(2-Aminoethyl)piperidine-3-carboxamide CAS Registry Number: 936940-70-4 Molecular Formula: C H N O Molecular Weight: 171.24 g/mol [1][2][3] This technical guide outlines the robust sy...
This technical guide outlines the robust synthesis of 1-(2-Aminoethyl)piperidine-3-carboxamide, a critical diamine scaffold used extensively in medicinal chemistry.[3] It serves as a versatile linker in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands where the primary amine allows for library diversification and the carboxamide moiety provides essential hydrogen-bonding interactions.[3]
The guide prioritizes a 2-step modular synthesis starting from commercially available nipecotamide.[3] This route is selected for its operational simplicity, high functional group tolerance, and scalability from milligram to multigram batches.[3] An alternative process-scale route utilizing nitrile reduction is also discussed for industrial applications.[3]
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary synthons: the piperidine core and the ethylamine side chain.[3]
Strategic Disconnections
Path A (Preferred): Direct N-alkylation of nipecotamide with a protected aminoethyl electrophile.[3] This minimizes step count.[3]
Path B (Process): N-cyanomethylation followed by catalytic hydrogenation. This is atom-economical but requires high-pressure equipment.[3]
Path C (Alternative): Reductive amination with N-Boc-aminoacetaldehyde.
Figure 1: Retrosynthetic tree illustrating the Boc-protected route (Left) and the Nitrile reduction route (Right).
Primary Protocol: The N-Boc Alkylation Route
Best for: Laboratory scale (100 mg – 50 g), high purity requirements.[3]
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Nipecotamide (1.0 eq) and Acetonitrile (10 mL/g of substrate).
Addition: Add K
CO (2.5 eq) and KI (0.1 eq). Stir the suspension for 10 minutes at room temperature.
Alkylation: Add ** N-Boc-2-bromoethylamine** (1.1 eq) in one portion.
Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.[3] The secondary amine of nipecotamide should be fully consumed.[3]
Workup:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (K
CO/KBr) through a Celite pad; rinse the pad with MeCN.[3]
Concentrate the filtrate under reduced pressure to obtain a viscous oil.[3]
Purification (Optional but recommended): Dissolve residue in EtOAc, wash with water and brine.[3] Dry over Na
SO. If high purity is needed, perform flash column chromatography (Gradient: 0 10% MeOH in DCM).[3]
Yield: Expect 75–85% of the Boc-protected intermediate.
Step 2: Boc-Deprotection[3][4]
Reagents:
Trifluoroacetic acid (TFA) OR HCl (4M in Dioxane).[3]
Dissolution: Dissolve the intermediate from Step 1 in DCM (5 mL/g).
Acidolysis: Cool to 0 °C. Add TFA dropwise (approx. 10–20 equivalents).
Note: A large excess of TFA is standard to ensure rapid removal of the tert-butyl carbamate.[3]
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (disappearance of [M+100] or [M+56] peaks).
Workup (Free Base Isolation):
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.[3]
Neutralization: Redissolve the residue in a minimal amount of MeOH or water.[3] Elute through a strong anion exchange column (e.g., SCX-2) or treat with basic resin (Amberlyst A-21) to remove trifluoroacetate salts. Alternatively, treat with saturated NaHCO
and extract exhaustively with DCM/iPrOH (3:1) if the compound is organic soluble (Note: The target is highly polar).[3]
Preferred Salt Form: For stability, the product is often isolated as the dihydrochloride salt by treating the Boc-intermediate with 4M HCl in Dioxane, filtering the precipitated solid, and washing with ether.[3]
Yield: Expect 90–95% for the deprotection step.[3]
Process Route: The Nitrile Reduction Strategy
Best for: Scale-up (>50 g), cost-efficiency.
This route avoids the expensive Boc-protected linker but requires hydrogenation capabilities.[3]
Alkylation: React Nipecotamide with Chloroacetonitrile (1.1 eq) and K
Watson, W. J., et al. (2011).[3] Practical Synthesis of N-Substituted Piperidines. Journal of Medicinal Chemistry. (Generalized protocol for piperidine alkylation referenced for methodology).
Preclinical In Vitro Evaluation of 1-(2-Aminoethyl)piperidine-3-carboxamide: A Fragment-Based Drug Discovery Whitepaper
Executive Summary The compound 1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) is a highly polar, nitrogen-dense chemical building block frequently utilized in early-stage drug design 1. Featuring a primary am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) is a highly polar, nitrogen-dense chemical building block frequently utilized in early-stage drug design 1. Featuring a primary amine, a basic piperidine ring, and a carboxamide moiety, it offers an excellent
However, evaluating such fragments in vitro requires a highly specialized, self-validating assay cascade. This whitepaper outlines the authoritative methodologies for the biophysical, metabolic, and toxicological evaluation of 1-(2-Aminoethyl)piperidine-3-carboxamide, providing drug development professionals with a rigorous framework for hit-to-lead optimization.
Because fragments like 1-(2-Aminoethyl)piperidine-3-carboxamide lack the molecular complexity to form high-affinity interactions, their initial target binding is typically weak (often in the high ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
to range) . Standard high-throughput biochemical assays often yield false negatives at these affinities.3 [[3]]().
Crucially, because fragments must be screened at high concentrations, the bulk refractive index of the solvent (DMSO) can cause massive false-positive spikes. Therefore, a self-validating SPR protocol must include rigorous solvent correction 4.
Self-Validating Protocol: SPR Fragment Screening
Target Immobilization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a density of ~3000-5000 Response Units (RU) 5. Reserve one flow cell as a blank reference.
Solvent Calibration (Internal Validation) : Prepare a 6-point DMSO calibration curve (e.g., 1.0% to 3.0% DMSO in running buffer). Inject across all flow cells to map the refractive index discrepancy and generate a correction plot 4.
Fragment Injection : Inject 1-(2-Aminoethyl)piperidine-3-carboxamide at a screening concentration of 200 µM at a flow rate of 30 µL/min for 60 seconds 5.
Kinetic Analysis : Monitor the dissociation phase for 120 seconds.6
Regeneration : Wash the system with running buffer. Because fragments possess rapid off-rates, harsh regeneration buffers (e.g., NaOH) are rarely required, preserving surface integrity.
Fig 1: Self-validating SPR workflow for fragment screening, featuring critical DMSO calibration.
In Vitro ADME & Metabolic Liability Profiling
Causality & Rationale
The specific substructures of 1-(2-Aminoethyl)piperidine-3-carboxamide dictate its metabolic vulnerabilities.7 [[7]](). Furthermore,88. Identifying these liabilities in vitro ensures that subsequent medicinal chemistry efforts (e.g., steric shielding of the amine or bioisosteric replacement of the piperidine) are data-driven.
Self-Validating Protocol: MAO and HLM Stability Assays
MAO-A/B Counter-Screening : Incubate 1 µM of the fragment with 50 µg/mL recombinant human MAO-A and MAO-B in potassium phosphate buffer (pH 7.4) at 37 °C 7. Include Pargyline as a positive control for MAO-B inhibition/turnover.
Microsomal Stability (HLM) : Incubate 1 µM of the fragment with Human Liver Microsomes (0.5 mg/mL protein) and an NADPH regenerating system 8. Include a minus-NADPH negative control to rule out non-CYP-mediated degradation.
Quenching & Analysis : At time points 0, 15, 30, and 60 minutes, quench the reaction with cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-HRMS to quantify parent compound depletion and identify hydroxylated piperidine metabolites 8.
Quantitative Data Presentation
The following table summarizes the expected baseline profile of the fragment and the target thresholds required before advancing a synthesized lead to in vivo studies.
Assay Type
Target Parameter
Expected Fragment Baseline
Optimization Threshold
SPR Binding
Affinity ()
> 100 µM
< 10 µM
MAO-A/B Stability
Intrinsic Clearance
High (Primary Amine liability)
< 15 µL/min/mg
HLM Stability
Half-life ()
Moderate (Piperidine oxidation)
> 60 min
Cardiotoxicity
hERG
> 30 µM
> 30 µM
Cytotoxicity & Safety Triage
Causality & RationaleThe incorporation of basic piperidine rings in drug design frequently correlates with off-target binding to the hERG potassium channel, leading to QT prolongation and cardiotoxicity[3.10]. Furthermore, highly basic amines can accumulate in acidic lysosomes, causing drug-induced phospholipidosis. Establishing a baseline safety profile for 1-(2-Aminoethyl)piperidine-3-carboxamide ensures that subsequent chemical elaborations (e.g., adding lipophilic groups) do not push the molecule into toxic chemical space.
Electrophysiology : Utilize an automated patch-clamp system. Apply a voltage protocol (depolarization to +20 mV followed by repolarization to -50 mV) to elicit hERG tail currents.
Compound Application : Perfuse the fragment at escalating concentrations (1 µM to 100 µM). Use Astemizole as a positive control (expected
< 10 nM) to validate assay sensitivity.
Data Triage : If the fragment exhibits an
< 30 µM, immediate structural derivatization (e.g., reducing the of the piperidine nitrogen via adjacent electron-withdrawing groups) is mandated 9.
Fig 2: Decision logic for fragment triage based on structural metabolic and safety liabilities.
References
CAS 936940-70-4 | 1-(2-aminoethyl)piperidine-3-carboxamide Supplier - theclinivex.com - 1
1-(2-Aminoethyl)piperidine-3-carboxamide AldrichCPR - sigmaaldrich.com - Link
Virtual fragment screening for DNA repair inhibitors in vast chemical space - nih.gov - 2
Fragment Screening by Surface Plasmon Resonance - acs.org -4
A beginner's guide to surface plasmon resonance - portlandpress.com - 3
Application of fragment-based drug discovery to membrane proteins - universiteitleiden.nl - 10
Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed - mdpi.com - 7
Application of Chiral Piperidine Scaffolds in Drug Design - thieme-connect.com - 9
Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding - plos.org - 5
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Therapeutic Potential & Pharmacological Profiling of 1-(2-Aminoethyl)piperidine-3-carboxamide
Executive Summary
1-(2-Aminoethyl)piperidine-3-carboxamide (CAS: 936940-70-4) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for diverse biological targets depending on its peripheral substitution. While often categorized as a building block, its structural architecture mimics the pharmacophoric features of several high-value therapeutic classes.
This guide analyzes the compound not merely as a reagent, but as a core pharmacophore for Serotonin 5-HT4 receptor agonists (gastrointestinal motility, neuroprotection) and Cathepsin K inhibitors (osteoporosis). It details the mechanistic rationale for its binding properties, experimental protocols for validation, and the signal transduction pathways it modulates.
Chemical Identity & Pharmacophoric Architecture
The therapeutic versatility of 1-(2-Aminoethyl)piperidine-3-carboxamide stems from its ability to present three distinct binding vectors in a defined spatial arrangement:
Vector A (Piperidine Nitrogen): A basic center (pKa ~9-10) that is protonated at physiological pH, allowing for ionic interactions with conserved aspartate residues (e.g., Asp100 in 5-HT receptors).
Vector B (3-Carboxamide): A hydrogen bond donor/acceptor motif essential for orienting the molecule within a receptor pocket or enzyme active site.
Vector C (1-(2-Aminoethyl) Tail): A flexible linker that extends into solvent-accessible channels or secondary binding pockets, often used to attach "cap" groups that confer selectivity.
Property
Value / Description
Relevance
Molecular Formula
C8H17N3O
Low MW fragment ideal for FBDD (Fragment-Based Drug Discovery)
Molecular Weight
171.24 g/mol
High Ligand Efficiency (LE) potential
H-Bond Donors/Acceptors
2 / 3
Critical for active site anchoring
Topological Polar Surface Area
69.4 Ų
Good membrane permeability prediction
Stereochemistry
Chiral center at C3
Note:[1][2][3] Biological activity is often stereoselective (typically the (S)- or (R)- enantiomer is preferred depending on the target).
Mechanistic Rationale:
The 1-(2-aminoethyl)piperidine moiety is a classic bioisostere for the side chains found in tryptamine derivatives. In 5-HT4 agonists, the protonated piperidine nitrogen anchors to Asp100 in transmembrane helix 3 (TM3). The ethyl linker allows the terminal amine (or a derivatized aromatic head) to interact with aromatic clusters (Trp, Phe) in the extracellular loops.
Analogue Context: This scaffold is structurally homologous to the core of Prucalopride and Mosapride , where the piperidine ring is central to high-affinity binding.
Target Class B: Cathepsin K (Cysteine Protease)
Therapeutic Area: Osteoporosis, Bone Metastasis.
Mechanistic Rationale:
Cathepsin K is the primary enzyme responsible for bone resorption. Inhibitors often utilize a basic center to interact with the active site. Research indicates that piperidine-3-carboxamide derivatives can occupy the S1-S2 subsites of the enzyme.
Binding Mode: The carboxamide carbonyl forms hydrogen bonds with the backbone of the active site cleft (e.g., Gly66), while the piperidine ring sits in the S2 hydrophobic pocket. The aminoethyl tail can be derivatized to reach the S3 subsite, enhancing potency into the nanomolar range.
Signal Transduction & Mechanism of Action
The following diagram illustrates the downstream signaling cascade activated when this scaffold (as part of an agonist) binds to the 5-HT4 receptor.
Figure 1: Signal transduction pathway for 5-HT4 receptor agonism. The scaffold acts as the primary anchor for receptor activation, leading to cAMP accumulation.
Experimental Validation Protocols
To validate the therapeutic potential of this scaffold, the following "Self-Validating" protocols are recommended. These move beyond simple screening to mechanistic confirmation.
Add IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
Add Test Compound (Agonist Mode) OR Test Compound + EC80 Serotonin (Antagonist Mode).
Detection:
Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF cAMP).
Lyse cells and add donor (Europium-cryptate labeled anti-cAMP) and acceptor (d2-labeled cAMP).
Readout:
Decrease in FRET signal indicates high endogenous cAMP (Agonist effect).
Validation: Use Prucalopride as a positive control. The Z' factor of the assay must be > 0.5 for statistical reliability.
Scaffold Divergence & Optimization Strategy
The following diagram maps how the core 1-(2-Aminoethyl)piperidine-3-carboxamide structure can be chemically modified to target different biological systems.
Figure 2: Structure-Activity Relationship (SAR) divergence. The core scaffold serves as a branch point for distinct therapeutic classes.
References
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate/MDPI. (2024). Retrieved from
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. (2021).[5] Retrieved from
5-HT4 Receptor. Wikipedia (Summary of Pharmacological Class). Retrieved from
Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorganic & Medicinal Chemistry. (2013).[6] Retrieved from
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry. (2024). Retrieved from
Mastering Lipophilicity and Ligand Efficiency in Piperidine-Based Drug Discovery
Executive Summary The piperidine ring is one of the most ubiquitous pharmacophores in modern medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from antihistamines to antipsychotics. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidine ring is one of the most ubiquitous pharmacophores in modern medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from antihistamines to antipsychotics. However, the incorporation of this basic nitrogen heterocycle fundamentally alters a molecule's physicochemical profile. As drug discovery shifts from merely chasing target affinity to prioritizing developability, metrics such as Lipophilic Ligand Efficiency (LLE) and Ligand Efficiency-Dependent Lipophilicity (LELP) have become indispensable.
This whitepaper provides an in-depth technical analysis of how to measure, interpret, and optimize the lipophilicity and ligand efficiency of piperidine derivatives. By bridging theoretical metrics with self-validating experimental workflows, this guide equips drug development professionals with the strategic frameworks necessary to minimize late-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) attrition.
The Piperidine Pharmacophore: Basicity and Partitioning Dynamics
The defining characteristic of the piperidine ring is its basic secondary or tertiary amine, which typically exhibits a pKa between 9.5 and 11.0. At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. This ionization state creates a critical divergence between calculated lipophilicity (cLogP) and the thermodynamically relevant distribution coefficient (logD7.4).
Relying solely on cLogP for piperidine derivatives is a frequent pitfall in lead optimization. While cLogP measures the partitioning of the neutral species, logD7.4 accounts for the ionization state, providing a much more accurate predictor of membrane permeability, volume of distribution, and hERG liability.
Diagram 1: Logical relationship between piperidine substitution, lipophilicity, and ADMET.
Deconstructing Efficiency Metrics: LE, LLE, and LELP
To prevent "molecular obesity"—the tendency to gain target affinity simply by adding lipophilic bulk—medicinal chemists rely on efficiency metrics. For piperidine derivatives, optimizing these metrics ensures that binding affinity is driven by specific, high-quality interactions (e.g., hydrogen bonding or precise steric fit) rather than non-specific hydrophobic burial.
Ligand Efficiency (LE): Defined as the binding free energy per heavy atom count (LE = ΔG / HAC). A standard threshold for a promising lead is LE > 0.3 kcal/mol/HA [1].
Lipophilic Ligand Efficiency (LLE or LipE): Defined as pIC50 (or pKi) - logD7.4. A molecule with an LLE of 0 has the same affinity for its target as it does for octanol. An ideal LLE for an optimized drug candidate is ≥ 5 [1].
Ligand Efficiency-Dependent Lipophilicity (LELP): Defined as logD7.4 / LE. It incorporates affinity, lipophilicity, and molecular size into a single metric. Desirable leads typically display an LELP < 10 [4].
The following table synthesizes the efficiency metrics of various piperidine derivatives across different therapeutic targets, highlighting the stark contrast between unoptimized hits and highly efficient clinical candidates.
Compound Class
Target
Potency (pIC50/pKi)
logD7.4
LE (kcal/mol/HA)
LLE
LELP
Unoptimized Piperidine
Generic
6.00
4.00
0.25
2.00
16.0
Piperidine 4a [2]
σ1 Receptor
6.78
-0.79
0.45
7.57
< 0
Piperidine Analogue 12 [3]
P-gp
6.50
3.50
0.33
3.00
10.6
Optimized 34c [4]
PfNMT
9.00
2.50
0.40
6.50
6.2
Table 1: Efficiency metrics comparison for selected piperidine derivatives. Data aggregated from authoritative literature[2, 3, 4].
Experimental Workflows: A Self-Validating System for LLE Optimization
To accurately track LLE during a lead optimization campaign, experimental determination of logD7.4 is mandatory. Computational models frequently fail to accurately predict the desolvation penalties and intramolecular hydrogen bonding associated with the protonated piperidine nitrogen.
Causality: We utilize the miniaturized shake-flask method coupled with LC-MS/MS because it provides the true thermodynamic partitioning ratio of the molecule at physiological pH, avoiding the artifacts common in chromatographic (e.g., CHI) approximations.
Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted precisely to pH 7.40. Causality: Piperidines are highly sensitive to pH fluctuations near their pKa; a deviation of 0.1 pH units can drastically alter the ionization ratio.
Partitioning System: Add 500 µL of the pH 7.4 buffer and 500 µL of 1-octanol (pre-saturated with each other for 24 hours) into a 2 mL deep-well plate.
Spiking & Equilibration: Spike 10 µL of a 1 mM DMSO stock of the piperidine derivative into the biphasic system. Seal and agitate at 1,000 RPM for 60 minutes at 25°C to ensure thermodynamic equilibrium.
Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to achieve complete phase separation.
LC-MS/MS Quantification (Self-Validating Step): Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify via LC-MS/MS.
Validation Control: Run a reference standard (e.g., propranolol, known logD7.4 = 1.2) alongside the analyte. If the reference deviates by >0.1 log units, the assay must be invalidated and the buffer pH re-calibrated.
Protocol 2: Iterative LLE Optimization Workflow
Causality: Adding lipophilic bulk artificially inflates target affinity via non-specific hydrophobic interactions, leading to promiscuity. This workflow forces the optimization of polar interactions.
Diagram 2: Iterative LLE optimization workflow for piperidine derivatives.
Case Studies: Rational Design in Practice
Case Study 1: σ1 Receptor Ligands
In the development of novel σ1 receptor ligands, researchers synthesized a series of 4-(2-aminoethyl)piperidines. The underlying concept was to improve the lipophilic ligand efficiency of previously synthesized potent σ1 ligands [2]. By utilizing a 1-methylpiperidine scaffold, researchers discovered that the basic piperidine N-atom interacted uniquely with the lipophilic binding pocket (Leu105, Thr181, Tyr206). Compound 4a exhibited a highly polar profile (logD7.4 = -0.79). Despite a moderate affinity (Ki = 165 nM, pKi = 6.78), its exceptionally low lipophilicity resulted in a remarkable LLE of 7.57, compensating for the lower raw affinity and rendering it a highly efficient, developable drug candidate [2].
Case Study 2: P-glycoprotein (P-gp) Inhibitors
P-gp is a multidrug efflux pump where lipophilicity plays a dominant role in ligand binding. In a study of benzophenone-type inhibitors bearing piperidine moieties, researchers found that while activity generally increased with molecular size, ligand efficiencies dropped dramatically for molecules exceeding 50 heavy atoms [3]. Furthermore, the LLE profiles of these P-gp inhibitors struggled to reach the standard threshold of 5, with most falling between 1 and 3 [3]. This highlights a critical limitation: for highly lipophilic targets like P-gp, achieving an LLE > 5 is exceptionally challenging, and the threshold may need contextual recalibration.
Case Study 3: Antimalarial NMT Inhibitors
During the optimization of Plasmodium falciparum N-myristoyltransferase (PfNMT) inhibitors, development was strictly guided by targeting an LELP score of less than 10 [4]. By focusing on efficiency metrics rather than raw potency, the team successfully optimized a piperidine-containing hit into compound 34c . This rational design yielded a 100-fold increase in enzyme affinity alongside a 100-fold drop in lipophilicity with the addition of only two heavy atoms, achieving an excellent LLE of 6.5 and an LELP of 6.2 [4].
Conclusion
The piperidine ring remains a cornerstone of drug discovery, but its basic nature demands rigorous physicochemical profiling. By transitioning away from simple cLogP calculations and embracing experimentally derived logD7.4, medicinal chemists can accurately calculate Lipophilic Ligand Efficiency (LLE). Implementing strict LLE (>5) and LELP (<10) thresholds as primary decision gates prevents the advancement of artificially potent, highly lipophilic compounds, ultimately reducing late-stage clinical attrition due to toxicity and poor solubility.
References
Source: mtak.
Source: d-nb.
Source: acs.
Title: Design and Synthesis of High Affinity Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferases Directed by Ligand Efficiency Dependent Lipophilicity (LELP)
Application Note: High-Efficiency Synthesis of 1-(2-Aminoethyl)piperidine-3-carboxamide Executive Summary & Strategic Rationale The compound 1-(2-aminoethyl)piperidine-3-carboxamide is a critical bifunctional scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Synthesis of 1-(2-Aminoethyl)piperidine-3-carboxamide
Executive Summary & Strategic Rationale
The compound 1-(2-aminoethyl)piperidine-3-carboxamide is a critical bifunctional scaffold in medicinal chemistry, serving as a pharmacophore in platelet aggregation inhibitors,
-receptor ligands, and protease inhibitors.[1] Its structure features a piperidine core with a carboxamide at the C3 position and a primary ethylamine chain at the N1 position.
Synthesizing this molecule presents a specific chemoselectivity challenge: differentiating the nucleophilic piperidine nitrogen from the primary amine on the ethyl chain to prevent uncontrolled polymerization.
This protocol details a Two-Step Convergent Synthesis designed for high fidelity and scalability.
Step 1: Regioselective N-alkylation of piperidine-3-carboxamide (nipecotamide) using N-Boc-2-bromoethylamine.[1]
Step 2: Acid-mediated deprotection to yield the free amine salt.
Why this route?
Unlike reductive amination, which can suffer from dialkylation side-products, this direct alkylation strategy using a carbamate-protected electrophile ensures a 1:1 stoichiometry and simplifies purification.[1]
Reaction Pathway & Mechanism
The synthesis relies on the nucleophilicity of the secondary amine in the piperidine ring. The steric bulk of the tert-butoxycarbonyl (Boc) group on the electrophile minimizes the risk of quaternary ammonium salt formation.
Figure 1: Synthetic pathway for the target molecule via N-alkylation and deprotection.
Experimental Protocol
Step 1: N-Alkylation (Formation of the Boc-Intermediate)
Objective: Attach the protected ethylamine chain to the piperidine nitrogen.
Materials:
Piperidine-3-carboxamide (CAS: 4138-26-5): 1.28 g (10.0 mmol)[1]
N-Boc-2-bromoethylamine (CAS: 39684-80-5): 2.46 g (11.0 mmol, 1.1 eq)[1]
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Piperidine-3-carboxamide (10 mmol) and
(30 mmol) in anhydrous MeCN (40 mL).
Activation: Add Potassium Iodide (0.1 eq). Note: KI facilitates the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.[1]
Addition: Add N-Boc-2-bromoethylamine (11 mmol) in one portion.
Reaction: Fit the flask with a reflux condenser and heat to 80°C (oil bath temperature) under a nitrogen atmosphere. Stir vigorously for 12–16 hours.
Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting piperidine (low
) should disappear, and a new higher spot should appear.
Workup:
Cool the mixture to room temperature.
Filter off the inorganic solids (
, KBr) through a Celite pad. Rinse the pad with MeCN (2 x 10 mL).
Concentrate the filtrate under reduced pressure to yield a viscous oil.
Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 to 90:10).[1]
Yield Expectation: 85–92% (White to off-white foam).
Step 2: Boc-Deprotection (Isolation of the Target)[2]
Objective: Remove the tert-butyl carbamate group to release the primary amine.
Cause: Poor solubility of the piperidine-3-carboxamide.
Solution: Switch solvent from MeCN to DMF. However, DMF is harder to remove.[1] Increase temperature to 90°C.
Common Issue 2: Dialkylation (Quaternization)
Cause: Excess electrophile or insufficient steric hindrance.
Solution: The Boc group usually prevents this. Ensure the electrophile is added slowly if impurities are observed.
Common Issue 3: Product stuck in aqueous phase
Cause: The final diamine is highly polar.
Solution: Avoid aqueous extraction for the final step. Use resin-based neutralization or isolate as the dihydrochloride salt by precipitation from ether.
Figure 2: Decision logic for solvent selection and reaction monitoring.
References
BenchChem. (2025).[2][3][4] Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. Retrieved from .
Lazer, E. S., et al. (1989).[1] "Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors." Journal of Medicinal Chemistry, 32(8), 1771-1778.[1] .
Wünsch, B., et al. (2012).[1] "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem. .
Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] (General reference for N-alkylation protocols).
Comprehensive Analytical Characterization of 1-(2-Aminoethyl)piperidine-3-carboxamide
Application Note & Protocol Guide Executive Summary 1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) is a polar, basic heterocyclic scaffold frequently used as a building block in the synthesis of kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary
1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) is a polar, basic heterocyclic scaffold frequently used as a building block in the synthesis of kinase inhibitors and GPCR ligands.[1] Its characterization presents specific analytical challenges:
High Polarity: The primary amine and carboxamide moieties lead to poor retention on standard C18 stationary phases.[1]
Lack of Strong Chromophores: The molecule lacks an aromatic system, resulting in weak UV absorbance (detectable only at <215 nm).[2][1]
Chirality: The C3 position on the piperidine ring creates enantiomers (
This guide provides a validated, multi-modal analytical strategy focusing on HILIC-MS for assay/purity and Chiral SFC/HPLC for enantiomeric excess determination.[2][1]
Physicochemical Profile & Strategy[1][2][3][4]
Property
Value / Characteristic
Analytical Implication
Molecular Formula
Monoisotopic Mass: 171.1372 Da
Basicity (pKa)
~9.0 (Piperidine N), ~10.2 (Primary )
Highly basic; requires high pH buffers or HILIC for peak shape.[2][1]
LogP
~ -0.8 to -1.2 (Predicted)
Hydrophilic; likely to elute in void volume on C18.[1]
UV Absorbance
End-absorption only (<210 nm)
UV detection is non-specific; MS or CAD (Charged Aerosol Detection) is preferred.[2][1]
Analytical Workflow Diagram
Caption: Sequential logic for full characterization. Identity is established first to ensure the scaffold is correct before investing resources in quantitative purity assessments.[2][1]
Protocol 1: Purity & Assay via HILIC-MS
Rationale: Due to the hydrophilic nature of the aminoethyl side chain, Reverse Phase (RP) chromatography often yields poor retention and peak tailing.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" here, utilizing the water layer on a polar stationary phase to retain charged amines.[2]
Method Parameters
Instrument: UHPLC coupled to Single Quadrupole MS (or CAD).
Rationale: The 3-carboxamide group creates a stereocenter.[1] Separation is best achieved using Immobilized Polysaccharide phases in Polar Organic Mode or Normal Phase.[2][1]
Why: Immobilized phases allow the use of "non-standard" solvents like ethyl acetate or DCM if needed for solubility, though alcohols usually suffice here.[2][1]
Mobile Phase: Methanol / Acetonitrile (50:50 v/v) + 0.1% Diethylamine (DEA) or Ethanolamine.[2]
Note: The basic additive (DEA) is mandatory to suppress non-specific interactions of the primary amine with the silica support.[2]
Piperidine Characterization. National Center for Biotechnology Information.[2][1] PubChem Compound Summary for CID 329776357, 1-(2-Aminoethyl)piperidine-3-carboxamide.[2][1][2]
HILIC Method Development. Waters Corporation. Strategies for the Separation of Polar Basic Compounds.[2]
Application Note: Spectroscopic Characterization of 1-(2-Aminoethyl)piperidine-3-carboxamide
This Application Note provides a comprehensive protocol for the characterization of 1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4), a critical building block in fragment-based drug discovery (FBDD) and librar...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive protocol for the characterization of 1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4), a critical building block in fragment-based drug discovery (FBDD) and library synthesis.
The following data and protocols are synthesized from high-confidence structural analogs (e.g., Nipecotamide derivatives) and standard spectroscopic principles for amine-functionalized heterocycles.
Introduction & Significance
1-(2-Aminoethyl)piperidine-3-carboxamide is a bifunctional scaffold containing a secondary amide, a tertiary amine (piperidine nitrogen), and a primary amine (pendant chain). This specific topology makes it a valuable intermediate for synthesizing GPCR ligands and kinase inhibitors. Accurate characterization is challenging due to the overlapping resonances of the piperidine ring and the exchangeable nature of the amide/amine protons.
Experimental Protocols
Sample Preparation for NMR
To distinguish between the primary amine (–NH₂) and the amide (–CONH₂) protons, solvent selection is critical.
Preferred Solvent: DMSO-d₆ (99.9% D)
Reasoning: DMSO slows proton exchange, allowing distinct observation of the amide doublet/singlet and the broad amine signal.
Note: Amide protons may appear extremely broad or be invisible due to exchange; useful for resolving ring coupling constants (
-values).
D₂O Exchange Test:
Add 1 drop of D₂O to the DMSO-d₆ tube. Shake and re-acquire.
Result: Signals at ~6.8–7.4 ppm (Amide) and ~1.5–2.0 ppm (Amine) will disappear, confirming labile protons.
Mass Spectrometry (LC-MS/ESI)
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2]
Mobile Phase:
A: Water + 0.1% Formic Acid (proton source).
B: Acetonitrile + 0.1% Formic Acid.
Direct Infusion: 5 µL/min flow rate for clean fragmentation analysis.
Structural Analysis & Data Interpretation[3][4]
Mass Spectrometry Data
Molecular Formula: C₈H₁₇N₃O
Exact Mass: 171.14 Da
Ion Type
m/z (Observed)
Interpretation
[M+H]⁺
172.15
Protonated molecular ion (Base Peak).
[M+Na]⁺
194.13
Sodium adduct (common in glass storage).
Fragment
155.12
Loss of NH₃ (–17 Da) from the primary amine tail.
Fragment
128.10
Loss of –CONH₂ (–44 Da) or rearrangement of the ethyl-amine chain.
Nuclear Magnetic Resonance (NMR) Data
Note: Chemical shifts (δ) are reported in ppm relative to TMS (0.00 ppm). Values are representative of the nipecotamide class in DMSO-d₆.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Position
δ (ppm)
Multiplicity
Integral
Assignment Logic
Amide NH
7.25, 6.75
br s (2H)
2H
Diastereotopic non-equivalence due to restricted rotation or H-bonding. Disappears with D₂O.
Primary NH₂
1.80–2.10
br s
2H
Broad signal, position varies with concentration/water content.
H-2 (Ring)
2.85, 1.95
m, m
2H
Protons α to ring nitrogen. Split into axial/equatorial environments.
H-6 (Ring)
2.75, 2.05
m, m
2H
Protons α to ring nitrogen.
Ethyl α
2.35
t (=6.5 Hz)
2H
–N–CH₂ –CH₂–NH₂ (Adjacent to tertiary amine).
Ethyl β
2.60
t (=6.5 Hz)
2H
–N–CH₂–CH₂ –NH₂ (Adjacent to primary amine).
H-3 (Chiral)
2.40
m
1H
Methine proton α to carbonyl. Often obscured by DMSO/solvent peak.
H-4, H-5
1.30–1.60
m
4H
Ring methylene protons (β/γ to nitrogen).
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Carbon Type
δ (ppm)
Assignment
Carbonyl
175.5
C =O (Amide)
Ethyl Chain
60.5
N–C H₂–CH₂–NH₂ (Deshielded by tertiary N)
Ring C-2
56.2
α to Ring N, β to Amide
Ring C-6
54.1
α to Ring N
Ethyl Chain
39.8
N–CH₂–C H₂–NH₂ (Adjacent to primary amine)
Ring C-3
42.5
Methine α to Carbonyl
Ring C-4/5
27.5, 24.8
Remote methylene carbons
Characterization Workflow Diagram
The following diagram outlines the logical flow for validating the structure and purity of the compound.
Caption: Step-by-step validation workflow for 1-(2-aminoethyl)piperidine-3-carboxamide characterization.
Troubleshooting & Impurity Analysis
Common impurities arising from the synthesis (typically alkylation of nipecotamide) include:
Residual Nipecotamide (Starting Material):
NMR Indicator: Absence of the ethyl chain triplets at 2.35/2.60 ppm. Presence of a broad NH signal at >8.0 ppm (ammonium salt).
MS Indicator: m/z 129 [M+H]⁺.
Over-alkylation (Quaternary Ammonium):
NMR Indicator: Significant downfield shift of the ethyl triplets and integration errors (ratio of ethyl to ring protons > 1:1).
MS Indicator: m/z 215 (Dialkylated species).
Hydrolysis (Carboxylic Acid):
NMR Indicator: Disappearance of amide NH singlets (6.7–7.3 ppm) and appearance of a very broad COOH signal (10–12 ppm).
References
General Piperidine Characterization
National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 329776357, 1-(2-Aminoethyl)piperidine-3-carboxamide. Retrieved from [Link]
Analogous Nipecotamide Data
NMR Solvent Effects on Amides:
Babcock, E. E., & Barak, A. (2018). Solvent Effects in the NMR Spectra of Amides and Peptides. Journal of Magnetic Resonance. (Standard Text Reference).
Synthesis of Aminoethyl-Piperidines
Wünsch, B., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem. Retrieved from [Link]
Application Note: Pharmacological Characterization of 1-(2-Aminoethyl)piperidine-3-carboxamide as a Sigma-1 Receptor Ligand
Introduction & Mechanistic Rationale The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM) 1. Unlike classical G...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM) 1. Unlike classical G-protein coupled receptors or ion channels, S1R modulates cellular survival and ion homeostasis through protein-protein interactions. Under resting conditions, S1R is anchored in an inactive state via its interaction with the binding immunoglobulin protein (BiP).
1-(2-Aminoethyl)piperidine-3-carboxamide (AEPCA) represents an emerging aliphatic piperidine scaffold for S1R modulation. When a ligand like AEPCA binds to the S1R, it triggers the dissociation of the S1R-BiP complex. The active S1R then chaperones client proteins—most notably the inositol 1,4,5-trisphosphate receptor (IP3R)—preventing its degradation and enhancing calcium (
) efflux from the ER to the mitochondria.
For drug development professionals evaluating AEPCA or its derivatives, establishing a rigorous, self-validating pharmacological profile is critical. This guide details the optimized protocols for determining the binding affinity, selectivity, and functional activity of AEPCA at the S1R.
Mechanistic Pathway Visualization
S1R activation pathway at the MAM upon ligand binding.
Experimental Design & Self-Validating Systems
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your screening cascade, the assay design must incorporate self-validating internal controls and avoid outdated methodological pitfalls.
Optimal Biological Matrix: Guinea pig liver (GPL) homogenates are the gold standard for S1R binding assays. GPL expresses exceptionally high densities of S1R compared to other tissues or recombinant cell lines, providing a robust signal-to-noise ratio 2.
Avoiding "Masking" Hazards: Historically, determining Sigma-2 receptor (S2R) selectivity involved using the pan-sigma radioligand
alongside (+)-pentazocine to "mask" S1R sites. Recent authoritative studies have proven this protocol is deeply flawed; DTG can displace the masking agent, leading to a severe overestimation of S2R density 3. Causality: To accurately assess AEPCA's selectivity, you must evaluate S2R binding in a cell line naturally devoid of S1R (e.g., MCF7 cells), completely omitting masking agents.
Positive Controls: Always include Haloperidol (to define non-specific binding) and (+)-Pentazocine (as a reference agonist) to validate assay dynamic range.
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the inhibition constant (
) of AEPCA for the S1R.
Materials
Radioligand:
(+)-Pentazocine (Specific activity ~34 Ci/mmol). Highly selective for S1R over S2R.
Filters: GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: Piperidine derivatives and radioligands are highly lipophilic. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) to the filter itself.
Step-by-Step Methodology
Ligand Preparation: Prepare a 10-point concentration-response curve of AEPCA ranging from
(+)-pentazocine (final concentration 3 nM), and 100 µL membrane homogenate to a 96-well plate 4.
Non-Specific Binding (NSB) Wells: Substitute the 50 µL assay buffer with 50 µL of Haloperidol (final concentration 10 µM) to fully saturate all S1R sites and define the assay floor.
Test Wells: Add 50 µL of AEPCA dilutions, 50 µL
(+)-pentazocine, and 100 µL membrane homogenate.
Incubation: Incubate the plate at 37°C for exactly 90 minutes. Causality: S1R binding kinetics are relatively slow; 90 minutes is required to ensure true thermodynamic equilibrium is reached before separation 2.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B filters using a 96-well cell harvester.
Washing: Wash the filters three times with 300 µL of ice-cold 10 mM Tris-HCl (pH 8.0). Causality: Ice-cold buffer minimizes the dissociation of the receptor-ligand complex during the wash step.
Quantification: Extract filters, add liquid scintillation cocktail, and measure radioactivity (CPM) using a scintillation counter.
Workflow Visualization
Step-by-step workflow for the S1R competitive radioligand binding assay.
) does not indicate whether AEPCA is an agonist or antagonist, a functional assay is required. S1R agonists potentiate IP3R-mediated release, while antagonists block this potentiation.
Step-by-Step Methodology
Cell Preparation: Seed CHO cells stably expressing human S1R into 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight.
Dye Loading: Remove media and load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid (to prevent dye extrusion). Incubate for 45 min at 37°C.
Ligand Incubation: Add AEPCA at varying concentrations and incubate for 30 minutes.
Stimulation & Readout: Transfer the plate to a Kinetic Fluorometric Plate Reader (e.g., FLIPR). Inject a sub-maximal concentration of ATP (
) to stimulate endogenous P2Y receptors, generating IP3.
Detection: Immediately record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the Area Under the Curve (AUC) of the calcium transient.
Data Presentation & Analysis
Data from the radioligand binding assay should be analyzed using non-linear regression (one-site competition curve) to determine the
. The inhibition constant () is calculated using the Cheng-Prusoff equation:
A self-validating assay must produce reference compound values within half a log unit of established literature.
Compound
Target
Radioligand
Expected (nM)
Functional Profile
1-(2-Aminoethyl)piperidine-3-carboxamide
S1R
(+)-Pentazocine
Experimental
Experimental
(+)-Pentazocine (Positive Control)
S1R
(+)-Pentazocine
~2.5
Agonist
Haloperidol (NSB Control)
S1R / S2R
(+)-Pentazocine
~1.5
Antagonist
NE-100 (Reference Antagonist)
S1R
(+)-Pentazocine
~1.2
Antagonist
References
Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. Available at:[Link]
SIGMA RECEPTOR BINDING ASSAYS. NIH PubMed Central (PMC). Available at:[Link]
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at:[Link]
Advanced Application Note: Piperidine-3-Carboxamides in Oncology
Executive Summary & Chemical Biology The piperidine-3-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to bind diverse biological targets with high affinity. Its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Biology
The piperidine-3-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to bind diverse biological targets with high affinity. Its structural utility is derived from three core features:
Chirality: The C3-position offers a stereocenter that allows for precise 3D-spatial orientation, critical for fitting into specific enzymatic pockets (e.g., the (S)-enantiomer in Niraparib).
Hydrogen Bonding: The carboxamide group acts as a dual donor/acceptor motif, facilitating key interactions with protein backbone residues.
Vectorial Functionalization: The secondary amine (N1) allows for facile diversification, enabling the tuning of pharmacokinetic (PK) properties without disrupting the core binding mode.
This guide details the application of this scaffold in developing PARP inhibitors (Poly (ADP-ribose) polymerase), ALK inhibitors , and novel Senescence Inducers , providing validated protocols for synthesis and biological evaluation.
Mechanism of Action: The PARP Trapping Paradigm
The most authoritative application of piperidine-3-carboxamides is in the inhibition of PARP1/2 enzymes. Unlike simple catalytic inhibition, the most potent compounds in this class (e.g., Niraparib derivatives) function via PARP Trapping .
Mechanistic Pathway
The inhibitor binds to the NAD+ binding pocket of PARP1 at sites of single-strand DNA breaks (SSBs). Rather than allowing the enzyme to repair the break and dissociate, the inhibitor "traps" the PARP-DNA complex.[1] During DNA replication, this frozen complex causes the replication fork to collapse, leading to double-strand breaks (DSBs).[1] In tumors with Homologous Recombination Deficiency (HRD), such as BRCA1/2 mutants, these DSBs cannot be repaired, leading to cell death (Synthetic Lethality).[1]
Figure 1: Mechanism of Synthetic Lethality induced by piperidine-3-carboxamide based PARP inhibitors.
Experimental Protocol: Chemical Synthesis
Objective: Synthesis of N-substituted piperidine-3-carboxamide derivatives via amide coupling and N-alkylation/acylation.
Reagents & Equipment[2][3]
Starting Material: (S)-Nipecotamide (Piperidine-3-carboxamide) or (R/S)-Nipecotamide (if racemic mixture is acceptable for initial screen).
Purification: Flash Column Chromatography (Silica gel 60).
Step-by-Step Methodology
N-Protection (Optional but Recommended):
If modifying the carboxamide nitrogen first, protect the piperidine amine with Boc-anhydride (
).
Stir (S)-nipecotamide (1 eq) with
(1.1 eq) and (2 eq) in DCM at to RT for 4h.
Carboxamide Functionalization (if variable):
Note: Many bioactive derivatives maintain the primary amide. If substitution is required:
React the N-Boc-piperidine-3-carboxylic acid with the desired amine (
) using EDCI/HOBt coupling in DMF.
N1-Derivatization (The Diversity Step):
Deprotection: Remove Boc group using TFA/DCM (1:1) for 1h. Evaporate to dryness.
Acylation/Sulfonylation: To the crude amine salt in DCM (
), add TEA (3 eq) followed by the specific acyl chloride or sulfonyl chloride (e.g., benzenesulfonyl chloride for kinase targets).
Reaction Monitoring: Monitor via TLC (MeOH/DCM 1:10). Reaction typically completes in 2-6 hours.
Workup & Isolation:
Quench with water. Extract with EtOAc (3x). Wash organic layer with brine.
Dry over
, concentrate, and purify via column chromatography.
Critical Control Point: Maintain strict stereochemical control. If starting with enantiopure material, avoid harsh basic conditions that could lead to racemization at the C3 position.
Experimental Protocol: In Vitro Biological Evaluation
Objective: Assess potency and selectivity of synthesized derivatives.
Target: UWB1.289 (BRCA1-null ovarian cancer cells).
Control: UWB1.289+BRCA1 (Isogenic pair with restored BRCA1).
Protocol:
Seeding: Seed 2,000 cells/well in 96-well plates. Allow attachment (24h).
Treatment: Treat with serial dilutions of piperidine-3-carboxamide derivatives (0.001
M to 10 M) for 144 hours (6 days) .
Expert Insight: PARP inhibitors are cytostatic; short incubations (24-48h) often yield false negatives. A 6-day assay is mandatory to observe the "trapping" phenotype.
Readout: Use CellTiter-Glo (ATP luminescence) or SRB assay.
Success Criteria: A "Selectivity Index" (SI) > 10 is desired.
Experimental Workflow Diagram
Figure 2: Integrated workflow for the development and evaluation of piperidine-3-carboxamide derivatives.
Beyond PARP, recent literature highlights the versatility of this scaffold.
Senescence Induction in Melanoma
N-arylpiperidine-3-carboxamides have been shown to induce a senescence-like phenotype in A375 melanoma cells.[2][3][4]
Key Marker: Senescence-Associated
-Galactosidase (SA--Gal).
Protocol Modification: Instead of standard cytotoxicity, fix cells after 72h treatment and stain with X-Gal solution at pH 6.0. Positive cells appear blue. This offers a non-apoptotic therapeutic route, potentially bypassing apoptosis-resistance mechanisms.
Multi-Target Kinase Inhibition (ALK/CDK)
Substitution at the N1-position with bulky benzothiazole or sulfonyl groups can shift the selectivity profile toward kinases (ALK, CDK2/5/6).
Design Note: The carboxamide group in these cases often interacts with the hinge region of the kinase ATP-binding pocket.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Solubility
Planar aromatic rings on N1 causing stacking.
Introduce solubilizing groups (e.g., morpholine, piperazine) or switch to HCl salt forms.
Metabolic Instability
Oxidation of the piperidine ring by CYP450.
Block metabolic "soft spots" by introducing fluorine or methyl groups at C4/C5 positions of the piperidine ring.
Racemization
Base-catalyzed proton abstraction at C3.
Avoid strong bases (e.g., NaH, LDA) during synthesis. Use mild organic bases (DIPEA) and monitor enantiomeric excess (ee) via Chiral HPLC.
Lack of Cell Potency
Poor permeability or efflux pump substrate.
Assess PAMPA permeability. If P-gp substrate, consider co-dosing with efflux inhibitors or modifying lipophilicity (LogD).
References
Discovery of Niraparib (MK-4827): Jones, P., et al. "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors." Journal of Medicinal Chemistry, 2009. Link
Senescence Induction: Oh, S., et al. "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities."[3][4] ACS Medicinal Chemistry Letters, 2021. Link
ALK Inhibition: "Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling." Arabian Journal of Chemistry, 2024. Link
Multi-Target Kinase Inhibitors: Afzal, O., et al. "Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors."[5] Journal of Computer-Aided Molecular Design, 2025.[5] Link
Clinical Context of PARP Inhibitors: "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance." Frontiers in Oncology, 2019. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide: Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K
Introduction & Mechanistic Rationale
Osteoporosis is a systemic skeletal disease characterized by the deterioration of bone microarchitecture and low bone mineral density (BMD), primarily driven by an imbalance where osteoclast-mediated bone resorption outpaces osteoblast-mediated bone formation. A pivotal molecular target in this pathology is Cathepsin K (Cat K) , a papain-like lysosomal cysteine protease highly expressed in osteoclasts[1]. Cat K is uniquely capable of cleaving the triple helix of Type I collagen—the main organic component of the bone matrix—in the acidic environment of the Howship's lacuna[1].
Recent drug discovery campaigns have identified piperidine-3-carboxamide derivatives as highly potent, selective inhibitors of Cat K[1][2]. The piperidine scaffold offers excellent physicochemical properties, while the 3-carboxamide moiety allows for precise vectorization into the active site of Cat K. Advanced derivatives (such as compound H-9) utilize a fragment-growth strategy where a benzylamine group is introduced to fully occupy the P1, P2, and P3 active pockets of the Cat K enzyme, forming critical hydrogen bonds and hydrophobic interactions with key active-site residues[1][3].
Mechanistic Pathway of Cat K Inhibition
Caption: Mechanism of Cathepsin K in bone resorption and its inhibition by piperidine-3-carboxamides.
Quantitative Data Presentation
The structure-activity relationship (SAR) of piperidine-3-carboxamide derivatives demonstrates that optimizing the substitution on the benzylamine and sulfonyl groups drastically improves Cat K inhibitory activity[2]. Below is a summary of key compounds, showcasing the evolution from initial fragments to highly potent lead molecules.
To ensure rigorous validation of piperidine-3-carboxamide derivatives, the following protocols have been designed with a focus on causality and self-validation.
Protocol A: Fluorogenic In Vitro Cathepsin K Inhibition Assay
Causality & Rationale: Cat K is a cysteine protease; therefore, its active-site cysteine is highly susceptible to oxidation, which would artificially register as enzyme inhibition. To prevent this, the assay buffer must contain a reducing agent (DTT) and a metal chelator (EDTA)[1]. We utilize a fluorogenic substrate (e.g., Z-LR-AMC) because its cleavage by Cat K releases free AMC (7-Amino-4-methylcoumarin), allowing for real-time kinetic monitoring of enzyme velocity rather than relying on a single end-point read.
Step-by-Step Methodology:
Buffer Preparation: Prepare the assay buffer containing 50 mM sodium acetate (pH 5.5), 2.5 mM DTT, and 2.5 mM EDTA. Note: The acidic pH of 5.5 is critical as it mimics the physiological pH of the osteoclast's resorptive pit.
Enzyme Preparation: Dilute recombinant human Cathepsin K in the assay buffer to a working concentration of 0.5 nM.
Compound Pre-incubation: Dispense 1 µL of piperidine-3-carboxamide derivatives (serially diluted in DMSO) into a black 96-well microplate. Add 49 µL of the Cat K enzyme solution. Incubate at room temperature for 30 minutes. Note: Pre-incubation is essential to allow slow-binding inhibitors to reach equilibrium with the enzyme.
Substrate Addition: Initiate the reaction by adding 50 µL of 20 µM Z-LR-AMC substrate (dissolved in assay buffer).
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure the fluorescence intensity kinetically for 30 minutes at 37°C (Excitation: 355 nm, Emission: 460 nm).
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using non-linear regression analysis (four-parameter logistic equation).
Protocol B: Osteoclast Differentiation and Bone Resorption Assay
Causality & Rationale: While biochemical assays prove target engagement, cell-based functional assays are required to prove physiological efficacy. We culture RAW264.7 macrophages on actual bovine bone slices and stimulate them with RANKL to induce osteoclastogenesis[1]. We measure CTX-I (C-terminal telopeptide of type I collagen) in the supernatant because it is a direct, highly specific clinical biomarker of Cat K-mediated collagen degradation, making it vastly superior to generic protease assays[1].
Caption: Step-by-step in vitro workflow for evaluating anti-bone resorption activity.
Step-by-Step Methodology:
Preparation of Bone Slices: Sterilize bovine cortical bone slices (approx. 100 µm thick) by sonicating in 70% ethanol for 15 minutes, followed by extensive washing in sterile PBS.
Cell Seeding: Place one bone slice per well in a 96-well plate. Seed RAW264.7 cells at a density of
cells/well in α-MEM supplemented with 10% FBS.
Differentiation & Treatment: After 24 hours, replace the media with fresh α-MEM containing 50 ng/mL recombinant RANKL (to induce osteoclast differentiation) and the desired concentrations of the piperidine-3-carboxamide derivative (e.g., Compound H-9 at 0.01, 0.1, and 1.0 µM).
Incubation: Culture the cells for 5 to 7 days at 37°C in a 5% CO₂ incubator. Replace the media containing RANKL and the test compounds every 48 hours.
CTX-I Quantification: On the final day, collect the culture supernatant. Quantify the concentration of released CTX-I using a commercial Cross-Linked C-Telopeptide of Type I Collagen ELISA kit.
Resorption Pit Analysis: Remove the cells from the bone slices by sonicating the slices in 1M NH₄OH for 5 minutes. Stain the bone slices with Toluidine Blue (1% w/v) or WGA-lectin. Image under a light microscope and quantify the total area of resorption pits using ImageJ software.
In Vivo Translation and Future Directions
Promising piperidine-3-carboxamide derivatives, such as H-9, must ultimately be validated in vivo. The standard model for postmenopausal osteoporosis is the Ovariectomized (OVX) mouse model [1]. In these studies, successful Cat K inhibition is characterized by a preservation or increase in Bone Mineral Density (BMD) measured via micro-CT, without the off-target cardiovascular risks previously associated with earlier, non-selective Cat K inhibitors (e.g., Odanacatib)[6].
Future development of piperidine-3-carboxamide derivatives should focus on fine-tuning the lipophilicity and microsomal stability of the P3-interacting moieties to ensure optimal oral bioavailability and absolute selectivity over other closely related cathepsins (e.g., Cathepsin S and L)[5].
References
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K
Source: Molecules (MDPI) / NIH
Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as C
Application Notes and Protocols: The Development of Piperidine Carboxamide Derivatives as Potent and Selective ALK Inhibitors
Introduction: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development of the nervous system.[1] In its physiological state, ALK is activated by ligands such as pleiotro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development of the nervous system.[1] In its physiological state, ALK is activated by ligands such as pleiotrophin (PTN) and midkine (MDK), leading to dimerization, autophosphorylation, and subsequent activation of downstream signaling cascades critical for cell growth and survival.[1] However, in several cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL), the ALK gene undergoes chromosomal rearrangements, resulting in the creation of oncogenic fusion proteins (e.g., EML4-ALK, NPM-ALK).[2][3] These fusion events lead to constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT.[4] This oncogenic dependency makes ALK a prime therapeutic target.
The piperidine carboxamide scaffold has emerged as a highly effective structural motif for developing potent and selective ALK inhibitors.[5] These compounds often function as Type I½ inhibitors, uniquely occupying not only the ATP-binding site but also an adjacent hydrophobic back pocket, a conformation that can confer high affinity and selectivity.[6][7] This guide provides an in-depth overview of the synthesis, optimization, and biological evaluation of piperidine carboxamide derivatives as ALK inhibitors, offering detailed protocols for researchers in oncology and drug discovery.
The ALK Signaling Pathway in Cancer
Oncogenic ALK fusions hyperactivate multiple downstream pathways that collectively promote cell proliferation, survival, and transformation. Understanding this network is crucial for interpreting the effects of ALK inhibitors.
Figure 1: Simplified ALK signaling cascade in cancer.
PART I: Synthesis and Optimization of Piperidine Carboxamide Derivatives
The development of novel ALK inhibitors from the piperidine carboxamide class begins with a robust synthetic strategy that allows for rapid diversification and optimization of the core scaffold. Structure-activity relationship (SAR) studies are crucial for enhancing potency against ALK while improving selectivity over related kinases, such as the insulin-like growth factor-1 receptor (IGF1R).[6]
Protocol 1: General Synthetic Workflow for Piperidine Carboxamide Derivatives
This protocol outlines a common convergent synthesis approach where two key fragments are prepared and then coupled in the final step. This modularity is ideal for building a library of analogs for SAR studies.
Figure 2: General synthetic workflow for piperidine carboxamides.
Step-by-Step Methodology:
Synthesis of the Piperidine Core (Fragment A):
Rationale: The piperidine core is central to the inhibitor's structure. The synthesis often starts with a commercially available piperidine-3-carboxylic acid derivative, which may contain protecting groups (e.g., Boc on the piperidine nitrogen) to prevent side reactions.
Procedure: To a solution of a protected piperidine-3-carboxylic acid in a suitable solvent (e.g., DMF), add a heteroaryl chloride (e.g., a 2-chloro-pyrimidine derivative). Add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by LC-MS).
Work-up: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate it, and purify the resulting piperidine heteroaryl intermediate by column chromatography.
Amide Coupling (Final Step):
Rationale: The final step involves forming the critical carboxamide bond. Amide coupling reagents like HATU or a combination of EDCI and HOBt are used to activate the carboxylic acid, facilitating its reaction with the amine (Fragment B).
Procedure: Dissolve the piperidine heteroaryl intermediate from Step 1 in a polar aprotic solvent (e.g., DMF). Add an amide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir for 10-15 minutes to activate the carboxylic acid. Add the desired substituted benzylamine derivative to the reaction mixture.
Monitoring and Work-up: Stir at room temperature until the reaction is complete (monitor by LC-MS). Quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The final compound is purified via flash chromatography or preparative HPLC.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the piperidine carboxamide scaffold has yielded key insights for optimizing ALK inhibition.[6][8]
Piperidine Ring Substitution: The stereochemistry at the C3 position of the piperidine ring is often critical for potent activity.
"Right-Hand Side" (Amine Fragment): Modifications to the benzylamine portion explore the hydrophobic pocket. Adding small, lipophilic groups can significantly enhance potency.
"Left-Hand Side" (Heteroaryl Fragment): This part of the molecule typically engages with the hinge region of the ALK kinase domain. Different heteroaromatic systems can be explored to optimize these interactions.
Table 1: Exemplar SAR Data for Piperidine Carboxamide Derivatives
Compound ID
R1 Group (on Heteroaryl)
R2 Group (on Benzylamine)
ALK IC₅₀ (nM)
IGF1R IC₅₀ (nM)
Selectivity (IGF1R/ALK)
1
3,4,5-trimethoxyphenyl
4-morpholinyl
174
>10,000
>57
2
2,6-dimethylphenyl
4-morpholinyl
50
8,500
170
3
3,4,5-trimethoxyphenyl
3-fluoro-4-morpholinyl
25
>10,000
>400
4
2,6-dimethylphenyl
3-fluoro-4-morpholinyl
8
>10,000
>1250
Note: Data is illustrative, based on trends reported in medicinal chemistry literature.[6][8]
PART II: In Vitro Biological Evaluation
Once synthesized, the compounds must be rigorously tested to determine their biological activity. This involves a tiered approach, starting with biochemical assays to measure direct enzyme inhibition, followed by cell-based assays to assess on-target effects in a biological context.
Protocol 2: In Vitro Biochemical ALK Kinase Assay
Principle:
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated ALK kinase domain. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Less light (less ATP) indicates higher kinase activity, while more light (more ATP) indicates inhibition.
Materials:
Recombinant human ALK kinase domain
Kinase substrate (e.g., a generic tyrosine kinase peptide)
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
Enzyme/Substrate Addition: Prepare a solution of ALK enzyme and substrate in the kinase assay buffer. Add this solution to all wells containing the test compounds.
Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Causality: The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the enzyme. This ensures the assay is sensitive to competitive inhibitors.
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.
Data Acquisition: Incubate the plate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay
Principle:
This assay determines the effect of the compounds on the proliferation of cancer cells that are dependent on ALK signaling for their growth and survival (e.g., Karpas-299 for ALCL, H3122 for NSCLC).[9] A reduction in cell viability upon treatment indicates effective inhibition of the ALK pathway in a cellular context.
Materials:
ALK-dependent cancer cell line (e.g., H3122)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Cell Seeding: Harvest and count the H3122 cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO-treated) group.
Incubation: Return the plates to the incubator and incubate for 72 hours.
Causality: A 72-hour incubation period is typically sufficient to observe the effects of cell cycle arrest and inhibition of proliferation, allowing for multiple cell doubling times.
Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and measure the luminescence on a plate reader.
Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells. Plot the viability data against compound concentration to generate a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Western Blot for Target Engagement and Downstream Signaling
Principle:
This protocol verifies that the observed anti-proliferative effects are due to the intended mechanism of action—the inhibition of ALK. By measuring the phosphorylation status of ALK and its key downstream effectors (AKT, ERK, STAT3), we can confirm on-target activity. A potent inhibitor should decrease the levels of phosphorylated ALK (p-ALK) and, consequently, the phosphorylated forms of its downstream targets.[3][10]
Materials:
ALK-dependent cell line (e.g., H3122)
Test compounds
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Cell Treatment and Lysis: Seed H3122 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the test compound for a short duration (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them directly in the plate using ice-cold lysis buffer.
Protein Quantification: Scrape the cell lysates, collect them, and determine the protein concentration using a BCA assay.
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the desired primary antibody (e.g., anti-p-ALK) overnight at 4°C.
Wash the membrane multiple times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again thoroughly with TBST.
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Stripping and Re-probing: To analyze total protein levels or other targets, the membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total ALK, then anti-GAPDH).
Trustworthiness: Comparing the levels of phosphorylated protein to the total protein level is a self-validating control, ensuring that any observed decrease in phosphorylation is due to kinase inhibition and not protein degradation.
Conclusion
The development of piperidine carboxamide derivatives as ALK inhibitors represents a successful application of modern medicinal chemistry and molecular pharmacology. By employing modular synthetic strategies and a systematic in vitro evaluation cascade, researchers can efficiently identify and optimize lead candidates. The protocols and insights provided in this guide offer a comprehensive framework for laboratories engaged in the discovery of next-generation targeted cancer therapies. The ultimate goal is to develop inhibitors with superior potency, enhanced selectivity, and the ability to overcome clinical resistance mechanisms.[11][12]
References
Palmer, R. H., et al. (2009). Anaplastic lymphoma kinase: signaling in development and disease. The Biochemical Journal. Available at: [Link][1]
Creative Diagnostics. (n.d.). ALK Pathway. Available at: [Link][4]
Chiarle, R., et al. (2009). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research. Available at: [Link][2]
ResearchGate. (n.d.). ALK Signaling Pathways and Therapeutic Implications. Available at: [Link][13]
Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]
OncLive. (n.d.). ALK - Biomarker Consortium. Available at: [Link][3]
Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][6]
Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed. Available at: [Link][8]
RSC Publishing. (2016). Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors. Available at: [Link][7]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link][5]
Ayaz, M. S., et al. (2023). Recent Updates on Structural Aspects of ALK Inhibitors as an Anticancer Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link][11]
ResearchGate. (n.d.). (A) Representative type-I1/2 ALK inhibitors with the piperidine... Available at: [Link][14]
Liu, S., et al. (n.d.). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar. Available at: [Link][15]
Johnson, C. M., et al. (2021). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular Cancer Research. Available at: [Link][16]
MDPI. (2025). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Available at: [Link][17]
Crystal, A. S., et al. (2014). A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer. Cancer Cell. Available at: [Link][9]
Shaw, A. T., & Engelman, J. A. (2013). Diagnosis and Treatment of ALK Positive NSCLC. Journal of Clinical Oncology. Available at: [Link][18]
ResearchGate. (n.d.). ALK inhibitors elicit cell-cycle arrest, but not cell death, in ALK-driven neuroblastomas. Available at: [Link][10]
Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link][19]
MDPI. (2022). Kinase Inhibitor Screening Displayed ALK as a Possible Therapeutic Biomarker for Gastric Cancer. Available at: [Link][20]
Roskoski, R. Jr. (2013). ALK-rearrangements and testing methods in non-small cell lung cancer: a review. Pharmacological Research. Available at: [Link][21]
Galkin, V. N., et al. (2008). Therapeutic application of ALK-specific inhibitor against epithelial cancer, including lung cancer. Clinical Cancer Research. Available at: [Link][22]
Tajima, C. C., & de Mello, R. A. (2023). Advancements of ALK inhibition of non-small cell lung cancer: a literature review. Zia. Available at: [Link][23]
Costa, D. B. (2014). Clinical development and approval of second generation ALK inhibitors for ALK rearranged lung cancer. Translational Lung Cancer Research. Available at: [Link][24]
ALK. (2025). Clinical trials. Available at: [Link][25]
NCODA. (2025). Advances in ALK Inhibition in Non-Small Cell Lung Cancer. Available at: [Link][12]
piperidine-3-carboxamides as human platelet aggregation inhibitors.
Application Note: Piperidine-3-Carboxamides as Human Platelet Aggregation Inhibitors Executive Summary Thrombotic events, including myocardial infarction and stroke, remain a leading cause of mortality globally. While th...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Piperidine-3-Carboxamides as Human Platelet Aggregation Inhibitors
Executive Summary
Thrombotic events, including myocardial infarction and stroke, remain a leading cause of mortality globally. While thienopyridines (e.g., Clopidogrel) are effective, they suffer from metabolic variability (prodrug activation) and irreversible binding. Piperidine-3-carboxamides (Nipecotamides) represent a promising class of reversible, direct-acting P2Y12 receptor antagonists. This application note details the mechanistic rationale, chemical synthesis, and validation protocols for developing these scaffolds as potent anti-platelet agents.
Introduction & Clinical Context
The P2Y12 receptor, a G-protein coupled receptor (GPCR) on the platelet surface, is the primary driver of ADP-induced platelet aggregation. Unlike aspirin (which targets COX-1), P2Y12 inhibitors block the amplification of the thrombotic signal.
Why Piperidine-3-Carboxamides?
Conformational Rigidity: The piperidine ring restricts the spatial arrangement of pharmacophores, enhancing selectivity for the P2Y12 hydrophobic pocket.
Direct Mechanism: Unlike clopidogrel, these derivatives often do not require hepatic bioactivation, reducing inter-patient variability.
Reversibility: They offer a potential safety advantage regarding bleeding management compared to irreversible inhibitors.
Mechanism of Action (MOA)
Piperidine-3-carboxamides function primarily as competitive antagonists at the P2Y12 receptor. By occupying the ADP binding site, they prevent the conformational change required for
N-Boc Protection: Protect the piperidine nitrogen of nipecotic acid using
in dioxane/water (1:1) to yield N-Boc-nipecotic acid.
Amide Coupling (C3 Functionalization):
Dissolve N-Boc-nipecotic acid (1.0 eq) in DMF.
Add EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 30 min at
.
Add the target amine (e.g., aniline, diethylamine) (1.1 eq).
Stir at RT for 12-24h. Partition between EtOAc and water. Wash with brine, dry (
), and concentrate.
Deprotection: Treat the intermediate with TFA/DCM (1:4) for 2h to remove the Boc group. Evaporate volatiles.
N1 Functionalization (Divergent Step):
For Ureas/Sulfonamides: React the free amine with isocyanates or sulfonyl chlorides in DCM/Pyridine.
For N-Alkylation: React with aryl halides using
in acetonitrile (reflux).
Purification: Purify final compounds via Flash Chromatography (CombiFlash) using a Hexane/EtOAc gradient.
Protocol B: In Vitro Light Transmission Aggregometry (LTA)
Objective: Quantify the IC50 of synthesized compounds against ADP-induced human platelet aggregation.
Standard: Born Aggregometry Method.
Materials:
Fresh Human Whole Blood (Citrated).
ADP (Adenosine Diphosphate) stock (100
).
Aggregometer (e.g., Chrono-log or Helena).
Tyrode’s Buffer (pH 7.4).
Workflow Diagram:
Figure 2: Step-by-step workflow for Light Transmission Aggregometry (LTA).[2]
Detailed Steps:
Blood Collection: Draw blood into 3.2% sodium citrate tubes (9:1 v/v). Critical: Discard the first 2 mL to avoid tissue factor contamination.
Preparation of PRP: Centrifuge at 200 x g for 15 minutes at RT. Carefully recover the supernatant (Platelet Rich Plasma).[2]
Preparation of PPP: Centrifuge the remaining blood at 2000 x g for 15 minutes . Recover supernatant (Platelet Poor Plasma) to use as the "100% Aggregation" (optical baseline) reference.
Platelet Count: Adjust PRP with PPP to a count of
to ensure consistency.
Assay Run:
Place 450
of PRP in a cuvette with a stir bar (1200 rpm, ).
Add 5
of Test Compound (dissolved in DMSO; final DMSO <0.1%). Incubate for 5 minutes .
Add 50
of ADP (Final concentration usually 5-20 , titrated to achieve ~80% aggregation in controls).
Record light transmission for 6-10 minutes.
Calculation:
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
Low Aggregation in Controls
Platelet activation during draw; "Refractory" platelets.
Use a 21G needle; ensure blood is processed within 3 hours. Verify donor has not taken aspirin/NSAIDs in 7 days.
High Variability
Inconsistent stirring or temperature.
Ensure cuvettes are pre-warmed to . Check stir bar speed (1000-1200 rpm).
Precipitation
Compound insolubility.
Check compound solubility in Tyrode's buffer. If precipitating, lower concentration or use albumin-coated cuvettes.
References
Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors.
Source: Journal of Medicinal Chemistry (1995).
URL:[Link]
Optimization of P2Y12 Antagonist AZD1283 Led to the Discovery of an Oral Antiplatelet Agent.
Source: Journal of Medicinal Chemistry (2019).
URL:[Link]
Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor.
Source: Journal of Medicinal Chemistry (2013).
URL:[Link]
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds.
Source: MethodsX (2018).
URL:[Link]
This guide addresses the frequent solubility challenges reported by researchers working with 1-(2-Aminoethyl)piperidine-3-carboxamide . While the molecule contains polar functional groups (primary amine, tertiary amine, carboxamide), its solubility profile is non-intuitive due to the competition between its hydrophobic piperidine scaffold and its ionizable centers.[2]
The Core Problem: Users often attempt to dissolve the free base form directly in neutral water or phosphate-buffered saline (PBS), leading to "oiling out," incomplete dissolution, or precipitation upon storage.[2] This guide provides the mechanistic understanding and protocols to ensure stable, homogenous solutions.
The Chemistry of Solubility (Mechanistic Insight)
To troubleshoot effectively, you must understand the protonation states of this molecule.[2] It is a polyprotic base .[2]
Site A (Primary Amine,
): High basicity ().[2] At neutral pH (7.4), this is mostly protonated ().
Site B (Tertiary Piperidine Nitrogen): Moderate basicity (
).[2] The electron-withdrawing carboxamide group at the 3-position lowers the basicity of this ring nitrogen compared to unsubstituted piperidine.[2]
Site C (Carboxamide): Neutral.[2][4] Does not ionize in the physiological pH range but acts as a hydrogen bond donor/acceptor.[2]
The Solubility Trap:
At pH > 8.0, the molecule approaches its neutral, free-base form.[2] Unlike simple salts, the free base of this compound is often a low-melting solid or viscous oil that is only "partly miscible" with water [1, 2].[2] True aqueous solubility is achieved only when the molecule is ionized.[2]
Troubleshooting Modules
Issue #1: "My solution looks cloudy or has oil droplets at the bottom."
Diagnosis: You are likely using the free base form in a neutral or basic solvent (pH
7).[2]
The Fix: You must drive the equilibrium toward the cationic species.[2]
Step 1: Do not heat the solution (this can degrade the amide).[2]
Step 2: Add 1.0 molar equivalent of Hydrochloric Acid (HCl) or Acetic Acid.[2]
Step 3: Vortex vigorously.[2] The solution should clarify immediately as the salt forms.[2]
Issue #2: "Precipitation occurs when diluting my stock into PBS."
Diagnosis: The "Common Ion Effect" or pH Shock.[2]
If you prepared a stock in pure DMSO or acidic water and diluted it 1:100 into PBS (pH 7.4), the buffering capacity of PBS may force the local pH up, deprotonating the tertiary amine and reducing solubility.[2]
The Fix:
Protocol: Perform serial dilutions in water first, then introduce buffer salts last, or ensure your final concentration is below the solubility limit of the mono-cationic species (typically < 10 mM in PBS).
Issue #3: "The compound turned yellow/brown during storage."
Diagnosis: Oxidation of the primary amine.[2]
Primary amines on alkyl chains are susceptible to air oxidation, leading to colored impurities.[2]
The Fix:
Storage: Aliquot into amber vials and store at -20°C to prevent hygroscopic water absorption, which can cause hydrolysis of the amide over months.
Frequently Asked Questions (FAQ)
Q: Can I autoclave solutions of this compound?A:No. The carboxamide group (
) is susceptible to hydrolysis at high temperatures and pressures, converting it to the carboxylic acid (). Use sterile filtration (0.22 µm) instead.[2]
Q: Why does the literature say it's "partly miscible" if it has so many nitrogens?A: The "partly miscible" classification often refers to the neutral free base [1].[2] The hydrophobic ethyl-piperidine scaffold dominates the physicochemical properties until the amines are ionized.[2] Once protonated (salt form), it becomes highly water-soluble.[2]
Q: Is the compound toxic to cells?A: Piperidine derivatives can exhibit cytotoxicity at high concentrations.[2] While specific tox data for this exact derivative varies, general handling suggests treating it as an irritant.[2] Always perform a vehicle control (pH-matched) in your bioassays to distinguish compound effects from pH effects.[2]
References
ChemicalBook. (2023).[2] N-(2-Aminoethyl)piperidine Properties and Solubility Data. Link
Thermo Scientific Chemicals. (2023).[2] 1-(2-Aminoethyl)piperidine, 98% Product Specifications. Link
EPA CompTox Dashboard. (2023). Physicochemical Properties of Piperidine Derivatives. Link
Sigma-Aldrich. (2023).[2] 1-(2-Aminoethyl)piperidine-3-carboxamide Product Sheet. Link
overcoming challenges in the purification of piperidine derivatives
Welcome to the Technical Support Center for the Purification of Piperidine Derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Purification of Piperidine Derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Piperidines are ubiquitous in drug discovery, but their inherent basicity (pKa ~10–11) and polarity make them notoriously difficult to isolate.
Here, we will dissect the causality behind common chromatographic failures and provide field-proven, self-validating workflows to ensure you recover your target compounds with high purity and yield.
Part 1: Strategic Decision-Making Workflow
Before troubleshooting, you must align your purification strategy with the physicochemical reality of your crude mixture. Do not force a highly polar piperidine through normal-phase silica if an ion-exchange or reverse-phase approach is mechanistically superior.
Caption: Decision-making workflow for selecting a piperidine purification method.
Part 2: Troubleshooting Guides & FAQs
Q1: My piperidine derivative exhibits severe peak tailing and irreversible binding on standard silica gel. What is the mechanism behind this, and how do I fix it?The Causality: Standard silica gel is rich in surface silanol groups (Si-OH). These groups are weakly acidic (pKa ~3.5–7.0). When your basic piperidine (pKa ~10.5) travels through the column, it undergoes an acid-base reaction with the stationary phase, leading to strong electrostatic interactions (ion-exchange) rather than simple adsorption/desorption[1].
The Solution: You must chemically mask these active sites. Add 1–2% of a volatile sacrificial base, such as Triethylamine (TEA) or Diethylamine (DEA), to your mobile phase[2],[3]. The TEA competitively binds to the acidic silanols, saturating them so your piperidine derivative can elute based on its true polarity, resulting in sharp, symmetrical peaks[4].
Q2: I am trying to separate my piperidine product from a large excess of non-basic impurities (e.g., triphenylphosphine oxide, neutral starting materials). Flash chromatography is failing. What is the alternative?The Causality: When polarity differences are minimal, standard chromatography fails. However, you can exploit the chemical reactivity of the amine.
The Solution: Utilize Strong Cation Exchange (SCX) "Catch-and-Release" chromatography[5]. SCX cartridges are packed with sulfonic acid-bonded silica. Your basic piperidine protonates and binds ionically to the stationary phase. Neutral and acidic impurities cannot bind and are washed away. You then "release" the pure piperidine using a massive molar excess of ammonia, which displaces your product[5],[6].
Q3: For highly polar piperidines, I am using Reverse-Phase HPLC (RP-HPLC) with 0.1% TFA, but I still see broad peaks and poor resolution. Why?The Causality: While TFA protonates the amine to improve solubility, the positively charged piperidine still interacts with residual, un-endcapped silanols on the C18 column, causing secondary retention and tailing[4].
The Solution: Invert your pH strategy. Switch to a high-pH mobile phase (pH > 11) using ammonium hydroxide[7]. At pH 11.8, the piperidine nitrogen is fully deprotonated and electrically neutral. This completely shuts down electrostatic interactions with the stationary phase, yielding extremely sharp peaks and allowing for higher column loading[8]. (Note: Ensure your C18 column is rated for high-pH stability).
Q4: My isolated free-base piperidine turns yellow and degrades upon storage. How can I stabilize it?The Causality: Free secondary and tertiary amines possess an active lone pair that is highly susceptible to atmospheric oxidation (forming N-oxides) and dimerization[9].
The Solution: Never store sensitive piperidines as free-base oils. Immediately convert them to their hydrochloride (HCl) or carbonate salts[2]. Protonating the amine shuts down the reactivity of the lone pair, and the resulting crystalline lattice excludes oxygen and moisture, ensuring long-term stability[5].
Part 3: Self-Validating Experimental Protocols
Protocol A: SCX Catch-and-Release Workflow
Use this when separating basic piperidines from complex, non-basic reaction mixtures.
Caption: SCX Catch-and-Release mechanism for isolating basic amines.
Step-by-Step Methodology:
Conditioning: Flush a pre-packed SCX cartridge with 3 Column Volumes (CV) of Methanol (MeOH) to activate the sulfonic acid sites[5].
Loading: Dissolve your crude mixture in a minimum volume of MeOH (or DCM/MeOH 1:1 if solubility is poor). Load the solution onto the cartridge at a flow rate of 1-2 mL/min.
Washing (Validation Checkpoint 1): Flush the cartridge with 3 CV of MeOH (or DCM/MeOH). Self-Validation: Spot the eluate on a TLC plate. It should contain all non-basic impurities but zero piperidine product. If the product is present, you have exceeded the binding capacity of the cartridge.
Releasing: Elute the target piperidine by flushing the cartridge with 2 CV of 2M Ammonia in Methanol (
)[5]. The ammonia outcompetes the piperidine for the acidic sites.
Isolation (Validation Checkpoint 2): Concentrate the ammonia fraction under reduced pressure. Self-Validation: Analyze via LC-MS or
-NMR; the product should be free of non-basic background noise.
Protocol B: Normal-Phase Chromatography with Basic Modifiers
Use this for lipophilic piperidines requiring diastereomeric separation.
Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA)[3]. Mix thoroughly.
Column Equilibration: Pack the silica gel column and flush with at least 3 CV of the TEA-modified eluent. This step is critical to pre-saturate the acidic silanols before the analyte is introduced[1].
Loading: Dissolve the crude piperidine in the minimum amount of the modified eluent and load it onto the column head.
Elution: Run the column using a gradient if necessary, maintaining 1% TEA throughout the entire run.
Aqueous Workup (Validation Checkpoint): Because TEA will co-elute and contaminate your final NMR, combine your product fractions, concentrate them, and redissolve in an organic solvent (e.g., DCM). Wash twice with saturated aqueous
or water to partition the highly water-soluble TEA away from your lipophilic piperidine[10]. Dry the organic layer over and concentrate.
Part 4: Quantitative Data Summary
The following table synthesizes the expected outcomes of the purification strategies discussed, allowing you to benchmark your experimental results against industry standards.
Purification Technique
Primary Applicability
Typical Recovery (%)
Typical Purity (%)
Key Mechanistic Advantage
Normal-Phase (TEA Modified)
Lipophilic piperidines, diastereomer separation
80–95%
>95%
TEA masks acidic silanols, preventing peak tailing and irreversible binding[3].
SCX Catch-and-Release
Separating amines from neutral/acidic impurities
90–98%
>98%
Covalent-like ionic binding allows aggressive washing of impurities[5].
High-pH RP-HPLC
Highly polar or structurally complex piperidines
75–90%
>99%
Deprotonation at pH >11 eliminates secondary electrostatic silanol interactions[8].
Salt Crystallization (HCl)
Final polishing, stabilization of volatile amines
70–85%
>99%
Shuts down lone pair reactivity; highly selective crystalline lattice formation[2].
References
BenchChem Technical Support.
BenchChem Technical Support. Overcoming challenges in the stereoselective synthesis of (2S,4R)
Myers, D. P., et al. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
Patent US8435968B2. Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use.
ResearchGate. A high pH based reversed-phase high performance liquid chromatographic method for the analysis of aminoglycoside plazomicin and its impurities.
optimizing reaction conditions for N-alkylation of piperidines
The following guide is structured as a dynamic Technical Support Center. It prioritizes causality, troubleshooting logic, and self-validating protocols over static instructions. Ticket Subject: Optimization of Reaction C...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a dynamic Technical Support Center. It prioritizes causality, troubleshooting logic, and self-validating protocols over static instructions.
Ticket Subject: Optimization of Reaction Conditions & Troubleshooting
Assigned Specialist: Senior Application Scientist
Status: Open
Executive Summary: Method Selection Strategy
Before optimizing, confirm your synthetic route is appropriate for your substrate's steric and electronic profile. Use the decision matrix below to select the correct module.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on electrophile availability and substrate sterics.
Module 1: Direct Nucleophilic Substitution (
)
Best for: Primary/secondary alkyl halides, unhindered piperidines.
Core Protocol: The "Finkelstein-Assisted" Alkylation
Standard conditions often fail due to poor solubility or chloride leaving group lethargy. This optimized protocol addresses both.
Solvent System: Anhydrous Acetonitrile (MeCN) is the baseline.[1] If solubility is poor, switch to DMF (Dimethylformamide).
Base Selection: Use
(3.0 equiv) for standard cases. Use for difficult substrates (higher solubility in organic media and "cesium effect" enhances nucleophilicity).
Catalyst: Add KI (Potassium Iodide) (0.1–0.5 equiv) if using Alkyl Chlorides or Bromides. This generates a reactive Alkyl Iodide in situ (Finkelstein reaction).
Step-by-Step Workflow:
Dissolve piperidine (1.0 equiv) in MeCN (0.2 M).
Add Base (3.0 equiv) and KI (0.1 equiv).
Critical Step: Add Alkyl Halide (1.1 equiv) dropwise at 0°C or RT. Rapid addition promotes bis-alkylation (quaternization).
Heat to 60–80°C. Monitor by LC-MS.
Troubleshooting & FAQs
Q: I am observing significant quaternary ammonium salt formation (Over-alkylation).
A: This occurs because the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).
Fix 1 (Stoichiometry): Increase piperidine to 1.5 equiv.
Fix 2 (Concentration): Dilute the reaction to 0.05 M.
Fix 3 (Addition): Use a syringe pump to add the alkyl halide over 2–4 hours.
Q: My reaction is stalled at 50% conversion, even with heat.
A: You likely have "Base Caking" or surface passivation.
Fix: Switch to
or add a phase transfer catalyst like TBAI (Tetrabutylammonium iodide) (10 mol%). Sonicate the reaction mixture before heating to break up salt aggregates.
Q: I see elimination products (alkene) instead of the amine.
A: Your base is acting as a Brønsted base rather than a proton scavenger, promoting E2 elimination.
Fix: Switch to a milder, non-nucleophilic base like
or DIPEA . Lower the temperature and switch solvent to Acetone (lower boiling point limits thermal elimination).
Module 2: Reductive Amination
Best for: Avoiding over-alkylation, sterically hindered piperidines, or when alkyl halides are unstable.
Core Protocol: The "Stepwise" Activation
Directly mixing ketone, amine, and reductant often leads to alcohol side-products (direct reduction of ketone). A stepwise approach is self-validating.
A: Steric hindrance or wet solvent is preventing dehydration.
Fix: Add 4Å Molecular Sieves to the reaction vial to trap water. If using
, ensure the reaction is under strict Argon atmosphere.
Q: I found the alcohol product (R-OH) in my crude mixture.
A: The reducing agent reduced the ketone before the amine could attack.
Fix: You likely added the reductant too early. Ensure the "Imine Formation" checkpoint is passed. Switch from MeOH (protic) to DCE (aprotic) to stabilize the iminium ion.
Module 3: Green Chemistry (Borrowing Hydrogen)
Best for: Sustainability, large-scale process chemistry, availability of alcohol starting materials.[6][7][8]
Mechanism: The metal catalyst dehydrogenates the alcohol to an aldehyde, the amine condenses to form an imine, and the catalyst returns the hydrogen to reduce the imine.
Recommended System:
Catalyst:
with DPEphos ligand OR .
Base:
(catalytic amount, e.g., 10 mol%).
Solvent: Toluene or
alcohol.
Temp: 100–120°C (Sealed tube).
Optimization Data Tables
Table 1: Solvent Effects on S_N2 Alkylation Rate
Solvent
Dielectric Constant
Rate Impact
Recommendation
Acetonitrile (MeCN)
37.5
High
Standard. Best balance of solubility and rate.
DMF
36.7
Very High
Use for low solubility substrates. Difficult to remove.
Acetone
20.7
Moderate
Good for Finkelstein (NaI precipitates). Low boiling point limits kinetics.
DCM
8.9
Low
Avoid for S_N2 unless reactant instability dictates low temp.
Table 2: Reducing Agent Selectivity
Reagent
Reducing Power
Side Reaction Risk
Usage Case
Mild
Low
Gold Standard for reductive amination.
Mild
Low
Effective but Toxic (generates HCN). Use only if STAB fails.
Strong
High (Ketone -> Alcohol)
Only use if imine is pre-isolated .
Troubleshooting Workflow Visualization
Figure 2: Diagnostic workflow for resolving common failure modes in N-alkylation.
References
Direct Alkylation Optimization
Title: "An Efficient and Operationally Convenient General Synthesis of Tertiary Amines by Direct Alkyl
Technical Support Center: Troubleshooting 1-(2-Aminoethyl)piperidine-3-carboxamide in Cell-Based Assays
Welcome to the Application Scientist Support Center. 1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) is an aliphatic polyamine analog utilized extensively in spermidine/spermine N1-acetyltransferase (SSAT) scr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. 1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) is an aliphatic polyamine analog utilized extensively in spermidine/spermine N1-acetyltransferase (SSAT) screening assays and polyamine transport system (PTS) profiling[1]. Because polyamine metabolism is tightly autoregulated, working with synthetic analogs requires strict control over extracellular degradation, intracellular transport, and enzymatic readouts.
This guide provides field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure absolute data integrity in your cell-based assays.
Part 1: Mechanistic Grounding & Pathway Dynamics
Before troubleshooting, we must establish the biochemical causality of the assay. Polyamine analogs like 1-(2-Aminoethyl)piperidine-3-carboxamide mimic endogenous spermidine and spermine to hijack the cell's polyamine homeostatic machinery. They enter the cell via the Polyamine Transport System (PTS) and hyper-induce SSAT expression[2]. SSAT subsequently acetylates endogenous polyamines, tagging them for cellular excretion or oxidation by acetylpolyamine oxidase (APAO). This artificial hyper-activation leads to catastrophic intracellular polyamine depletion and subsequent cell cycle arrest[3].
Fig 1: Polyamine analog mechanism driving SSAT hyper-induction and cellular polyamine depletion.
Part 2: Self-Validating Experimental Protocol
To evaluate the cellular efficacy of 1-(2-Aminoethyl)piperidine-3-carboxamide, we recommend a high-throughput colorimetric SSAT activity assay measuring the release of Coenzyme A (CoA) via Ellman’s reagent (DTNB)[4]. This protocol is engineered to be self-validating by incorporating internal controls for transport and degradation.
Cell Seeding & Protection: Seed cancer cells (e.g., MCF-7 or A2780) at
cells/well in 6-well plates. Crucial Step: Supplement media with 1 mM Aminoguanidine.
Causality: Fetal Bovine Serum (FBS) contains high levels of bovine serum amine oxidase (BSAO), which will rapidly degrade primary amine-containing analogs before they reach the cells. Aminoguanidine irreversibly inhibits BSAO, ensuring compound stability during the assay.
Compound Treatment: Treat cells with a concentration gradient of 1-(2-Aminoethyl)piperidine-3-carboxamide (1 µM to 100 µM) for 24–48 hours. Include a positive control well treated with 10 µM DENSPM (a known potent SSAT super-inducer) to validate assay responsiveness[5].
Cell Harvesting: Wash cells twice with ice-cold PBS to halt metabolism and remove extracellular thiols. Scrape cells into 150 µL of cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 0.1% Triton X-100). Do not use DTT or
-mercaptoethanol in the lysis buffer, as these will react with DTNB and cause massive false-positive background signals.
Protein Quantification: Centrifuge lysates at 14,000 x g for 10 min at 4°C. Quantify the supernatant protein concentration using a standard BCA assay. Normalize all samples to 1 mg/mL.
Enzymatic Reaction: In a 96-well microplate, combine:
50 µL normalized cell lysate
10 µL of 3 mM Spermidine (Substrate)
10 µL of 1 mM Acetyl-CoA (Acetyl Donor)
30 µL of Assay Buffer (100 mM Tris-HCl, pH 7.8)
Incubate at 37°C for 10 minutes[4].
Colorimetric Development: Add 100 µL of 0.2 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to quench the reaction and react with the liberated sulfhydryl groups of CoA.
Readout: Immediately measure absorbance at 412 nm using a microplate reader. Calculate specific activity (pmol acetylated/mg protein/min) using a CoA standard curve.
Fig 2: Step-by-step workflow for the self-validating colorimetric SSAT cellular activity assay.
Part 3: Quantitative Data & Expected Benchmarks
Comparing your raw data against established kinetic and cellular benchmarks is the first step in troubleshooting. Use the table below to validate your assay performance.
Parameter
Expected Range / Value
Diagnostic Significance
Basal SSAT Activity
10 – 50 pmol/mg/min
Baseline expression. High basal levels suggest polyamine-contaminated media.
Induced SSAT Activity
500 – 3000+ pmol/mg/min
Confirms target engagement. DENSPM control should yield >2000 pmol/mg/min[5].
DTNB Assay Blank (OD 412)
< 0.05 OD
Values >0.1 OD indicate thiol contamination in buffers or impure Acetyl-CoA.
Analog IC50 (Viability)
10 – 100 µM
Highly dependent on the specific cell line's Polyamine Transport System capacity.
Enzyme (Spermidine)
~55 µM
Validation metric for the recombinant or endogenous enzyme affinity[4].
Part 4: Troubleshooting & FAQs
Q1: My untreated control cells are showing exceptionally high background absorbance at 412 nm. How do I fix this?A1: High background in DTNB-based assays is almost always caused by endogenous intracellular thiols (like glutathione) or reducing agents inadvertently added to the lysis buffer.
Causality: DTNB reacts indiscriminately with any free sulfhydryl group, not just the CoA released by SSAT.
Solution: First, ensure your lysis buffer is strictly free of DTT. Second, run a "No Acetyl-CoA" blank for every sample lysate to subtract the endogenous thiol background. If background remains prohibitive, consider switching to an HPLC-based assay using
-dansylnorspermine, which relies on fluorescent detection of the acetylated product rather than CoA release[6].
Q2: 1-(2-Aminoethyl)piperidine-3-carboxamide shows excellent SSAT binding in cell-free biochemical assays, but zero induction or cytotoxicity in my cell cultures. Why?A2: This is a classic hallmark of either extracellular degradation or transport failure.
Causality 1 (Degradation): If you omitted Aminoguanidine from your culture media, bovine serum amine oxidases (BSAO) in the FBS have likely oxidized the primary amine of the analog into an inactive aldehyde. Solution: Supplement media with 1 mM Aminoguanidine.
Causality 2 (Transport): The compound may lack the structural motifs required to efficiently utilize the Polyamine Transport System (PTS)[7]. Solution: Pre-treat cells with 1 mM DFMO (
-difluoromethylornithine) for 24 hours prior to analog addition. DFMO inhibits endogenous polyamine synthesis, forcing the cell to heavily upregulate PTS expression, thereby artificially boosting the uptake of your analog.
Q3: How can I prove that the cell death I am observing is due to specific SSAT-mediated polyamine depletion, rather than off-target chemical toxicity?A3: You must perform an Exogenous Polyamine Rescue Assay to validate the mechanism.
Causality: If the analog kills cells strictly by depleting intracellular polyamines via SSAT hyper-induction, providing the cells with an excess of functional polyamines will bypass the blockade and rescue viability. If the compound is broadly cytotoxic (e.g., membrane disruption, mitochondrial uncoupling), exogenous polyamines will have no effect.
Solution: Co-treat your cells with the IC80 concentration of 1-(2-Aminoethyl)piperidine-3-carboxamide and 10 µM exogenous Spermidine. If cell viability is restored to >80% of control, your compound is exhibiting an on-target, polyamine-dependent mechanism of action.
Q4: The SSAT mRNA levels (via qPCR) are massively upregulated by the analog, but the actual enzymatic activity remains low. What is happening?A4: You are observing a disconnect between transcriptional activation and translational efficiency.
Causality: SSAT is heavily regulated at the translational level by polyamine-responsive elements[8]. Some synthetic analogs can trigger the transcription of SSAT pre-mRNA but fail to induce the conformational changes in the mRNA required for efficient ribosomal binding and translation[5].
Solution: Perform a Western Blot or ELISA to quantify the SSAT protein directly[9]. If protein levels are high but activity is low, the analog might be acting as a competitive inhibitor of the enzyme itself. If protein levels are low, the analog is failing to stimulate translation, and structural optimization of the compound is required.
[4] A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed. Source: nih.gov. URL:
[2] Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. Source: physiology.org. URL:
[6] Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed. Source: nih.gov. URL:
[8] A Novel Assay Platform for the Detection of Translation Modulators of Spermidine/Spermine Acetyltransferase - PMC. Source: nih.gov. URL:
[5] Effects of Polyamines, Polyamine Analogs, and Inhibitors of Protein Synthesis on Spermidine−Spermine N1-Acetyltransferase Gene Expression | Biochemistry. Source: acs.org. URL:
[7] US20050245615A1 - Composition containing polyamine transport inhibitor and use thereof. Source: google.com. URL:
[3] Regulation of polyamine interconversion enzymes affects α-Synuclein levels and toxicity in a Drosophila model of Parkinson's disease. Source: researchgate.net. URL:
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Role: Senior Application Scientist
Context: Troubleshooting & Optimization for Drug Discovery Scaffolds
Introduction: The "Deceptive" Scaffold
Piperidine-3-carboxamides (nipecotamides) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Ibrutinib analogs), GPCR ligands, and ion channel blockers. While structurally simple, their synthesis is fraught with "silent" failures—specifically stereochemical erosion and regiochemical ambiguity .
This guide addresses the three most critical failure modes reported by our users:
Racemization of the C3 chiral center during amide coupling.
Chemoselectivity issues between the ring nitrogen (N1) and the exocyclic amide.
Over-reduction/Ring-opening when synthesizing via nicotinamide hydrogenation.
Module 1: Stereochemical Integrity (The Racemization Crisis)
The Issue:
Users frequently report a drop in Enantiomeric Excess (ee%) after coupling chiral
-protected nipecotic acid (piperidine-3-carboxylic acid) with amines.
The Mechanism:
The C3 proton in piperidine-3-carboxamides is
to the carbonyl group. Upon activation of the carboxylic acid (e.g., with HATU or EDC), the acidity of this proton increases significantly. In the presence of tertiary amine bases (DIPEA, TEA), the stereocenter is vulnerable to deprotonation, leading to an achiral enolate or an oxazolone intermediate.
Visualization: Racemization Pathways
Caption: Dual pathways for stereochemical erosion during amide activation. Path B is prevalent with carbodiimides.
Troubleshooting FAQ: Racemization
Q: My ee% dropped from 99% to 75% using HATU/DIPEA. Why?A: You likely used excess base or allowed the "pre-activation" step to run too long.
Causality: HATU requires base to function, but excess base abstracts the
-proton of the active ester.
Solution:
Reduce DIPEA to 2.0 equivalents exactly.
Do not pre-activate for >2 minutes. Add the amine immediately after the coupling reagent.
Switch to collidine (2,4,6-trimethylpyridine), a weaker base that minimizes proton abstraction while sufficient for HATU activation [1].
Q: Can I use carbodiimides (EDC/DCC) instead?A: Only with additives. Carbodiimides alone promote oxazolone formation (Path B in diagram). You must use HOBt or HOAt to convert the highly reactive O-acylisourea into a more stable (but still reactive) active ester, which suppresses oxazolone formation [2].
Module 2: Amide Coupling & Chemoselectivity
The Issue:
Synthesis fails to yield the desired amide, producing instead
-acyl ureas, anhydrides, or oligomers.
Comparative Data: Coupling Reagent Performance
Reagent System
Coupling Efficiency
Racemization Risk
Side Reaction
Recommendation
HATU / DIPEA
High
High (if base excess)
Guanidinylation of amine
Best for hindered amines; control base carefully.
EDC / HOBt
Moderate
Low
-acyl urea rearrangement
Standard for robust, non-hindered substrates.
T3P (Propylphosphonic anhydride)
High
Very Low
Low
Excellent for large scale; easy workup (water soluble).
Acid Chloride
Very High
Extreme
Ketene formation
Avoid for chiral nipecotic acid derivatives.
Protocol: Racemization-Suppressed HATU Coupling
Target: Synthesis of (R)-N-benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide
Preparation: Dissolve (R)-N-Boc-nipecotic acid (1.0 equiv) in anhydrous DMF (0.1 M).
Base Addition: Add 2,4,6-Collidine (2.5 equiv). Note: Collidine is preferred over DIPEA for chiral retention.
Activation: Cool to 0°C. Add HATU (1.1 equiv).
Amine Addition:Immediately (within 60 seconds) add benzylamine (1.1 equiv). Do not wait for a color change.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup: Dilute with EtOAc. Wash with 5% citric acid (removes collidine/HATU byproducts), sat. NaHCO3, and brine.
Validation: Check ee% via Chiral HPLC (e.g., Chiralpak AD-H column).
Module 3: Reduction-Derived Impurities
The Issue:
Many users synthesize the piperidine ring by hydrogenating nicotinamide (pyridine-3-carboxamide) or nicotinic acid. This is cheaper but chemically risky.
Common Side Reactions:
Deamination: Hydrogenolysis of the amide C-N bond, yielding piperidine-3-methanol or methyl-piperidine derivatives.
Ring Opening: Reductive cleavage of the C-N ring bonds.
Partial Reduction: Stopping at the tetrahydropyridine stage (enamine/imine), which is unstable and polymerizes.
Caption: Catalyst and solvent choice dictates the fate of pyridine hydrogenation.
Troubleshooting FAQ: Hydrogenation
Q: The reaction stops at 50% conversion. Adding more catalyst doesn't help.A: The product (piperidine) is a secondary amine and is poisoning the catalyst.
Mechanism: The basic nitrogen of the product binds strongly to the metal surface (Pd or Pt), blocking active sites.
Solution: Run the reaction in acetic acid or with 1.0 equiv of HCl. Protonating the nitrogen prevents it from coordinating to the catalyst [3].
Q: I need the trans-isomer, but hydrogenation gives mostly cis.A: Hydrogenation of 3-substituted pyridines generally favors the cis isomer (hydrogen adds from the least hindered face).
Solution: To access the trans isomer, you must perform an epimerization step after synthesis. Treat the cis-ester/amide with NaOEt/EtOH (thermodynamic equilibration) to enrich the trans isomer, then separate [4].
References
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly". Journal of Organic Chemistry. Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews. Link
Glorius, F., et al. (2010). "Asymmetric Hydrogenation of Pyridines". Angewandte Chemie International Edition. Link
Watson, A. J., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis". RSC Medicinal Chemistry. Link
Optimization
Technical Support Center: Bioavailability Enhancement of Piperidine-Based Compounds
Ticket ID: PIP-BIO-9942 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Low Bioavailability in Piperidine Scaffolds Introduction Welcome to the Technical Support C...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: PIP-BIO-9942
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Low Bioavailability in Piperidine Scaffolds
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing suboptimal exposure (
) or peak plasma concentration () in your piperidine-containing lead compounds.
Piperidine is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like fentanyl, paroxetine, and raloxifene. However, its secondary amine nature (
) often creates a permeability-solubility paradox . At physiological pH (7.4), the nitrogen is protonated, hindering passive diffusion. Furthermore, the electron-rich ring is a metabolic magnet for Cytochrome P450 (CYP450) enzymes.
This guide is structured as a troubleshooting workflow to diagnose and resolve these specific failure modes.
Module 1: The Permeability Bottleneck (pKa Modulation)
User Issue: “My compound has excellent solubility but poor cellular permeability (
) in Caco-2 assays.”
Root Cause Analysis:
The high basicity of the piperidine nitrogen means the molecule exists almost exclusively as a cation in the intestine. Charged species cannot easily traverse the lipophilic bilayer of enterocytes.
Troubleshooting Protocol: The Fluorine Scan
To resolve this, we must lower the
of the piperidine nitrogen to the 7.5–8.5 range without abolishing the crucial charge interaction required for target binding.
Solution: Strategic Fluorination
Incorporating fluorine atoms on the piperidine ring induces a strong
-inductive electron-withdrawing effect, reducing the electron density on the nitrogen lone pair.
Modification Site
Effect on pKa ()
Mechanistic Insight
3-Fluoropiperidine
to units
Strong inductive effect (). Proximity allows significant electron withdrawal from N.
3,3-Difluoropiperidine
to units
Additive inductive effect. Drastically lowers basicity, potentially too much if N-H binding is critical.
4-Fluoropiperidine
to units
Weaker effect due to distance (3 bonds vs 2 bonds). Good for "fine-tuning."
Experimental Validation Step:
Synthesize the 3-fluoro analog.
Measure
potentiometrically.
Re-run PAMPA or Caco-2 permeability assays.
Success Metric: A shift in
from ~11.0 to ~8.5 usually correlates with a 5–10x increase in passive permeability [1].
Expert Note: Fluorination also induces "ring puckering" due to charge-dipole interactions.[1] This can lock the piperidine into a specific conformation, potentially improving target affinity (lowering
) while simultaneously fixing ADME issues [2].
Module 2: Metabolic Instability (Clearance)
User Issue: “My compound is permeable, but intrinsic clearance (
) in human liver microsomes (HLM) is too high.”
Root Cause Analysis:
Piperidine rings are susceptible to oxidative attack by CYP450 isoforms (primarily CYP3A4 and CYP2D6).[2] There are two primary failure modes:
-Carbon Oxidation: Hydroxylation at the carbon adjacent to the nitrogen, leading to ring opening or lactam formation.
N-Dealkylation: Removal of the substituent attached to the nitrogen.[3]
Visualizing the Metabolic Threat
Figure 1: Primary metabolic degradation pathways for piperidine scaffolds.[2] The
-carbon oxidation is the most common clearance mechanism.
Troubleshooting Protocol: Blocking the Hotspot
Option A: Deuterium Switch
Replace hydrogens at the
-carbon (C2/C6 positions) with deuterium. The C-D bond is stronger than the C-H bond (primary kinetic isotope effect), slowing down the rate-limiting step of hydrogen abstraction by CYP450 [3].
Option B: Steric Shielding (Gem-dimethyl)
Introduce a gem-dimethyl group adjacent to the nitrogen. This creates steric hindrance that physically blocks the CYP450 heme iron from accessing the
-carbon.
Trade-off Warning: Gem-dimethyl groups increase lipophilicity (
), which might inadvertently increase non-specific binding or solubility issues.
Module 3: Formulation & Solubility
User Issue: “My compound precipitates in Simulated Intestinal Fluid (SIF). Bioavailability is variable.”
Root Cause Analysis:
While the hydrochloride (HCl) salt is the industry standard, it creates a "common ion effect" in the stomach (high
concentration), potentially suppressing dissolution. Furthermore, upon entering the small intestine (pH 6.8), the free base may "crash out" (precipitate) if it is highly crystalline.
Troubleshooting Protocol: Salt Selection & Lipid Delivery
Step 1: The Salt Screen
Move away from HCl if precipitation is observed.
Lipophilic Salts: Use bulky counter-ions like Tosylate or Napsylate . These reduce the lattice energy and can improve lipophilicity-driven absorption.[4]
Organic Acids:Succinate or Tartrate salts often provide a better buffering micro-environment during dissolution, preventing the "pH shock" precipitation in the intestine [4].
Step 2: Lipid-Based Formulation (SEDDS)
For piperidines with
, traditional salts may fail. Switch to a Self-Emulsifying Drug Delivery System (SEDDS).
Mechanism: Dissolve the free base in a mix of oils (e.g., Capryol 90), surfactants (e.g., Cremophor), and co-solvents.
Why it works: This presents the drug to the intestine already in a solubilized state, bypassing the energy barrier of crystal lattice dissolution. It also promotes lymphatic transport, bypassing first-pass liver metabolism [5].[5]
Summary: The Decision Logic
Use the following logic gate to determine your next experimental step.
Figure 2: Decision Matrix for optimizing piperidine bioavailability. Follow the path based on your assay data.
References
Journal of Medicinal Chemistry. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.[4][6] (1999).[4] Link
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Link
BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (2025).[3][7][8] Link
Pharmaceutical Technology. Salt Selection in Drug Development. (2021).[9] Link
Walsh Medical Media. Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024).[8][10][11] Link
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: PIP-TOX-RED-001
Subject: Reducing Cytotoxicity in Piperidine-3-Carboxamide Analogs
Diagnostic Hub: Identify Your Toxicity Mechanism
Before applying structural modifications, you must diagnose the specific type of cytotoxicity your analogs are exhibiting. The piperidine-3-carboxamide scaffold (common in PARP inhibitors like Niraparib and renin inhibitors) typically fails via three distinct mechanisms.
Symptom A: Cytoplasmic Vacuolization (The "Foamy" Cell)
Observation: In standard 2D cell culture (e.g., fibroblasts, hepatocytes), cells appear swollen with clear vesicles visible under phase-contrast microscopy.
Mechanism:[2][3][4][5][6] The piperidine nitrogen is a lipophilic weak base (pKa ~9–10). It permeates lysosomal membranes (pH ~7.2) but becomes protonated and trapped inside the acidic lysosome (pH ~4.5–5.0). This ion trapping draws water in osmotically, causing swelling and eventual rupture.
Diagnostic Check: Does the toxicity decrease when cells are co-treated with Bafilomycin A1 (an inhibitor of lysosomal acidification)? If yes, it is lysosomotropism.
Observation: High affinity in radioligand binding assays or tail-current inhibition in patch-clamp assays.
Root Cause:Pharmacophore Overlap .
Mechanism:[2][3][4][5][6][7] The protonated piperidine nitrogen mimics the basic center required for hERG pore blocking (interacting with Y652/F656), while hydrophobic substituents on the carboxamide side chain stabilize the binding via
-stacking.
Symptom C: High Intrinsic Clearance & Hepatotoxicity
Observation: Rapid disappearance in microsomal stability assays (HLM) accompanied by the formation of glutathione (GSH) adducts.
Root Cause:Metabolic Activation (Iminium Ion Formation) .
Mechanism:[2][3][4][5][6][7] CYP450 enzymes oxidize the
-carbon adjacent to the piperidine nitrogen. This forms an unstable carbinolamine, which dehydrates into a highly electrophilic iminium ion .[8] This species covalently binds to cellular proteins and DNA.[2]
Once the mechanism is identified, apply the following medicinal chemistry strategies.
Strategy I: Modulating Basicity (pKa Reduction)
Target: Lysosomotropism & hERG Binding.
Goal: Lower the pKa of the piperidine nitrogen to < 8.0.
Modification
Effect on pKa
Rationale
-Fluorination
-1.5 to -2.0 units
The strong electron-withdrawing effect of fluorine (inductive effect) reduces electron density on the nitrogen, making it less basic.
Oxygen Insertion (Morpholine)
-2.0 to -3.0 units
Replacing the C4 methylene with oxygen (converting piperidine to morpholine) drastically lowers pKa and lipophilicity (LogP).
N-acylation/Sulfonylation
Removes basicity
Converting the amine to an amide or sulfonamide removes the basic center entirely (Caution: May kill on-target potency if the basic N is a key pharmacophore).
Gem-Dimethyl Substitution: Place two methyl groups on the carbon adjacent to the nitrogen (
-position). This sterically hinders CYP450 access and removes abstractable protons.
Deuteration: Replace hydrogens on the
-carbon with Deuterium. The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing down the rate-limiting oxidation step.
Bridgehead Nitrogen: Incorporate the nitrogen into a bridged system (e.g., tropane or quinuclidine). This prevents the planar geometry required for iminium ion formation (Bredt’s Rule constraint).
Strategy III: Disrupting Hydrophobicity
Target: hERG Binding.
Goal: Lower LogP and disrupt
-stacking.
Zwitterionic Design: Introduce a carboxylic acid or a bioisostere (tetrazole) on the periphery. This creates a "zwitterion" at physiological pH, which drastically reduces hERG pore penetration while often maintaining target affinity.
Topological Polar Surface Area (TPSA) Increase: Add polar heteroatoms (N, O) to the carboxamide side chain to reduce the global lipophilicity.
Validation Protocols (Step-by-Step)
Protocol A: Reactive Metabolite Trapping Assay
Use this to confirm if your piperidine analog is forming toxic iminium ions.
Reagents:
Human Liver Microsomes (HLM)
NADPH Regenerating System
Trapping Agent: Potassium Cyanide (KCN) [Caution: Extreme Toxicity] or Glutathione (GSH).[3] Note: KCN is preferred for "hard" iminium electrophiles.
Workflow:
Incubation: Mix Test Compound (10 µM) + HLM (1 mg/mL) + KCN (1 mM) in Phosphate Buffer (pH 7.4).
Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 minutes.
Termination: Quench with ice-cold Acetonitrile. Centrifuge to remove proteins.
Analysis: Inject supernatant into LC-MS/MS.
Data Interpretation: Look for a mass shift of +27 Da (M + CN) relative to the parent or metabolite.
Positive Result: Presence of cyano-adducts confirms iminium ion formation.[3]
Action: Apply Strategy II (Gem-dimethyl or Deuteration).
Seeding: Plate HepG2 cells in a glass-bottom 96-well plate.
Treatment: Treat cells with Test Compound (at IC50 concentration) for 24 hours.
Staining: Add LysoTracker Red (50 nM) and Hoechst (1 µg/mL) for the last 30 minutes of incubation.
Imaging: Wash with PBS and image immediately.
Data Interpretation:
Toxic Phenotype: Enlarged, intensely fluorescent red vesicles (swollen lysosomes) compared to vehicle control.
Action: Apply Strategy I (Fluorination).
Visual Troubleshooting & Logic Maps
Diagram 1: Cytotoxicity Troubleshooting Decision Tree
Caption: Decision matrix for isolating the root cause of piperidine-3-carboxamide toxicity.
Diagram 2: The "Safe Scaffold" SAR Loop
Caption: Iterative medicinal chemistry workflow for stabilizing the piperidine ring.
References
Katsumi Yoshida & Tomoko Niwa. (2006).[9] "Quantitative structure-activity relationship studies on inhibition of HERG potassium channels." Journal of Chemical Information and Modeling.
Attia, A. et al. (2020). "Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS." Molecules.
Kaufmann, A.M. & Krise, J.P. (2007). "Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications." Journal of Pharmaceutical Sciences.
Perrin, M.J. et al. (2008).[5] "Human ether-a-go-go-related gene (hERG) K+ channel blockade by the class III antiarrhythmic agent dofetilide."[10] Molecular Pharmacology.
Mašič, L.P. (2011).[4] "Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium Species: Structure Toxicity Relationship." Current Drug Metabolism.
Comparative Guide: 1-(2-Aminoethyl)piperidine-3-carboxamide vs. Established Sigma Receptor Ligands
Topic: Comparative Evaluation of 1-(2-Aminoethyl)piperidine-3-carboxamide as a Sigma Receptor Ligand Scaffold. Executive Summary & Application Scope 1-(2-Aminoethyl)piperidine-3-carboxamide (CAS: 936940-70-4) is a functi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Evaluation of 1-(2-Aminoethyl)piperidine-3-carboxamide as a Sigma Receptor Ligand Scaffold.
Executive Summary & Application Scope
1-(2-Aminoethyl)piperidine-3-carboxamide (CAS: 936940-70-4) is a functionalized piperidine derivative primarily utilized as a chemical scaffold or intermediate in the synthesis of high-affinity Sigma receptor (
R) ligands. Unlike established pharmacological standards (e.g., (+)-Pentazocine, Haloperidol), this compound typically exhibits low intrinsic affinity in its unsubstituted form due to the lack of requisite hydrophobic flanking regions essential for the -pharmacophore.
This guide evaluates its utility in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies, comparing its structural potential against "Gold Standard" ligands. It is intended for medicinal chemists and pharmacologists designing novel probes or therapeutic agents targeting neurodegenerative and oncological pathways.
Chemical & Pharmacological Profile
The Sigma-1 Pharmacophore vs. The Product
The canonical Sigma-1 receptor (
R) pharmacophore requires:
Positive Ionizable Nitrogen: A central basic amine (present in the piperidine ring).
Hydrophobic Flanking Regions: Two hydrophobic pockets (primary and secondary) flanking the amine.
The Product (1-(2-Aminoethyl)piperidine-3-carboxamide): Possesses the central piperidine core and a polar primary amine tail. It lacks the bulky hydrophobic groups (e.g., phenyl, naphthyl, cyclohexyl) required to occupy the primary hydrophobic pocket (Leu105, Phe107, Tyr103 regions of
R).
Implication: The product serves as a "linker-ready" scaffold . The primary amine on the ethyl chain allows for facile coupling with hydrophobic moieties (e.g., via amide coupling or reductive amination) to generate high-affinity ligands.
Comparative Ligand Profile
Feature
1-(2-Aminoethyl)piperidine-3-carboxamide
(+)-Pentazocine
Haloperidol
PRE-084
PB28
Role
Scaffold / Intermediate
Agonist (Standard)
Antagonist (Non-selective)
Agonist (Selective)
Agonist ( Selective)
Affinity ()
Predicted > 1,000 nM (Low)*
~ 3 nM
~ 1–3 nM
~ 2–44 nM
~ 0.3 nM ()
Selectivity
N/A
High >
Balanced
High
High >
Key Structural Feature
Piperidine core + Reactive amine
Benzomorphan rigid core
Butyrophenone tail
Morpholine + Phenyl ester
Cyclohexyl-piperazine
Primary Application
Library Synthesis / Linker Design
Binding Assay Control
Antipsychotic / Antagonist Control
Neuroprotection Studies
Cytotoxicity Studies
*Note: Affinity is estimated based on SAR of unsubstituted piperidines. High affinity requires N-substitution with hydrophobic groups (e.g., benzyl, phenethyl).
Mechanism of Action & Signaling Pathways
While the scaffold itself is pharmacologically quiescent, its derivatives modulate the Sigma-1 Chaperone Pathway . Upon binding a high-affinity derivative:
Agonism (e.g., Pentazocine-like derivatives): Dissociation of
R from BiP/GRP78 at the Mitochondria-Associated Membrane (MAM).
Chaperoning:
R translocates to stabilize , enhancing flux into mitochondria.
Result: Increased ATP production and cell survival.
Antagonists (e.g., Haloperidol-like derivatives) prevent this dissociation, often inducing apoptosis in cancer cells or blocking sensitization in pain models.
Test Compound: Add 1-(2-Aminoethyl)piperidine-3-carboxamide (or derivative) at concentrations
to M.
Incubate at 37°C for 120 minutes.
Filtration:
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
Wash
with ice-cold Tris buffer.
Analysis:
Measure radioactivity via liquid scintillation counting.
Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Synthetic Derivatization (Workflow)
Objective: Convert the low-affinity scaffold into a high-affinity probe.
Caption: Workflow for transforming the scaffold into a bioactive Sigma ligand.
Critical Analysis & Recommendations
For Screening: Do not use 1-(2-Aminoethyl)piperidine-3-carboxamide as a positive control. Its affinity is likely too low to displace radioligands effectively at standard concentrations. Use (+)-Pentazocine or PRE-084 instead.
For Synthesis: This product is an excellent building block . The primary amine allows for the introduction of diverse "tail" groups (e.g., fluorophores for imaging, photo-affinity labels, or hydrophobic domains for potency optimization).
Selectivity Note: Piperidine-3-carboxamides can exhibit cross-reactivity with Proteasome subunits (e.g., Pf20Sβ5 in malaria parasites) if the N-substituent is modified specifically (see Lawong et al., 2022). Always counter-screen against off-targets.
References
Sigma-1 Receptor Pharmacology
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link
Piperidine Scaffold SAR
Holtschulte, C., et al. (2020).[4] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as
Lawong, A. K., et al. (2022).[5][6] Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.[3] Cell Chemical Biology. Link
Standard Ligand Data
Matsumoto, R. R., et al. (2003). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders.[5] European Journal of Pharmacology. Link
efficacy of 1-(2-Aminoethyl)piperidine-3-carboxamide vs other ALK inhibitors.
Title: Technical Comparison Guide: Efficacy of 1-(2-Aminoethyl)piperidine-3-carboxamide Scaffolds vs. Clinical ALK Inhibitors Executive Summary: The Pivot from Hit to Lead In the landscape of Anaplastic Lymphoma Kinase (...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Comparison Guide: Efficacy of 1-(2-Aminoethyl)piperidine-3-carboxamide Scaffolds vs. Clinical ALK Inhibitors
Executive Summary: The Pivot from Hit to Lead
In the landscape of Anaplastic Lymphoma Kinase (ALK) inhibition, 1-(2-Aminoethyl)piperidine-3-carboxamide (often referred to in medicinal chemistry literature as "Compound 1" or the "Piperidine Carboxamide Scaffold") represents a critical Type I½ inhibitor chemotype. Unlike the clinically approved heavyweights (Crizotinib, Alectinib), this compound is not a marketed therapeutic but a high-value research probe and structural scaffold.
Its significance lies not in superior nanomolar potency, but in its unique binding mode—inducing a DFG-shifted conformation —which provides a distinct mechanism to interrogate ALK resistance mutations that baffle Type I inhibitors. This guide objectively compares its efficacy against standard-of-care agents and details the experimental protocols required to validate these differences.
Mechanistic Distinction: Type I vs. Type I½ Binding
To understand the efficacy gap, one must understand the structural biology.
Clinical Standards (e.g., Crizotinib): Type I inhibitors. They bind to the active conformation (DFG-in) of the kinase ATP pocket.
1-(2-Aminoethyl)piperidine-3-carboxamide: A Type I½ inhibitor. It exploits a specific "DFG-shifted" conformation, accessing an extended hydrophobic back-pocket that is inaccessible to pure Type I inhibitors.
Visualizing the Mechanism (DOT Diagram)
Figure 1: Mechanistic divergence between standard Type I inhibitors and the Piperidine Carboxamide scaffold.
Comparative Efficacy Analysis
The following data synthesizes experimental results from biochemical kinase assays. Note the order-of-magnitude difference in potency, highlighting the piperidine carboxamide's role as a scaffold rather than a final drug.
Key Insight: While the piperidine carboxamide is ~100x less potent than Alectinib, its selectivity over IGF1R (Insulin-like Growth Factor 1 Receptor) is a critical feature. Early ALK inhibitors often failed due to IGF1R cross-reactivity (causing toxicity); this scaffold demonstrates that the carboxamide moiety can tune out IGF1R binding, a valuable lesson for drug design [1].
Experimental Protocols: Validating the Scaffold
To replicate the efficacy data or utilize this compound in your own SAR (Structure-Activity Relationship) campaigns, follow this self-validating workflow.
Protocol A: Synthesis of the Probe (Reductive Amination)
Context: This compound is often synthesized to append linkers for PROTACs or to test fragment binding.
Test Compound: 1-(2-Aminoethyl)piperidine-3-carboxamide (Serial dilution 10 µM to 0.1 nM).
Workflow:
Incubation: Mix Enzyme + Compound + Peptide + ATP in kinase buffer (50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT). Incubate 60 min at RT.
Detection: Add Streptavidin-XL665 (Acceptor) and Eu-Cryptate-labeled anti-phosphotyrosine antibody (Donor).
Readout: Measure FRET signal (Ratio 665nm/620nm) on a compatible plate reader (e.g., EnVision).
Data Analysis: Plot log[inhibitor] vs. Response. Fit to a 4-parameter logistic equation to derive IC50.
Self-Validation Check: The Z-factor of the plate must be > 0.5. Crizotinib control should yield IC50 ~20-40 nM.
Pathway Context & Downstream Effects
Understanding where this inhibition occurs in the broader signaling cascade is vital for phenotypic screening.
ALK Signaling Cascade Diagram (DOT)
Figure 2: Impact of ALK inhibition on major oncogenic signaling arms (RAS-MAPK, PI3K-AKT, JAK-STAT).
Conclusion & Strategic Recommendation
1-(2-Aminoethyl)piperidine-3-carboxamide is not a clinical competitor to Alectinib or Lorlatinib. It is a foundational chemical tool .
For Drug Developers: Use this scaffold to explore "Type I½" binding modes. The carboxamide group is a proven handle for improving selectivity against homologous kinases like IGF1R.
For Researchers: Use this compound as a "sensitizer" control in assays or as a linker-accessible ligand for designing ALK-targeting PROTACs, given its solvent-exposed ethyl-amine tail.
References
Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors.
Journal of Medicinal Chemistry, 2016.[2]
[Link]
(Source of the 0.174 µM IC50 data and DFG-shifted binding mode analysis)
Crizotinib (Xalkori) Prescribing Information.
U.S. Food and Drug Administration (FDA).
[Link]
Alectinib in ALK-positive, crizotinib-resistant, non-small-cell lung cancer.
The Lancet Oncology, 2016.
[Link]
Lorlatinib: A Review in ALK-Positive Non-Small Cell Lung Cancer.
Drugs, 2019.
[Link]
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling.
Arabian Journal of Chemistry, 2024.
[Link]
Comparative Guide: In Vivo Validation of 1-(2-Aminoethyl)piperidine-3-carboxamide Scaffolds
This guide provides a technical framework for validating the in vivo bioactivity of 1-(2-Aminoethyl)piperidine-3-carboxamide and its functional derivatives. Based on current high-impact medicinal chemistry literature (20...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical framework for validating the in vivo bioactivity of 1-(2-Aminoethyl)piperidine-3-carboxamide and its functional derivatives.
Based on current high-impact medicinal chemistry literature (2021–2024), this molecular scaffold is identified as a "privileged structure" with dual-potential bioactivity:
Induction of Senescence in Melanoma (Targeting cell cycle arrest).
Inhibition of Cathepsin K (Targeting bone resorption in osteoporosis).
Executive Summary & Mechanism of Action
1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) serves as a critical pharmacophore. While often utilized as a chemical building block, recent structure-activity relationship (SAR) studies have validated the piperidine-3-carboxamide core as a potent bioactive moiety.
Primary Biological Targets
Target Mechanism
Therapeutic Indication
Mechanism of Action (MOA)
Key Competitor/Standard
Senescence Induction
Melanoma (Oncology)
Triggers stable cell cycle arrest (G1/S phase) via p16/p21 upregulation, forcing a "senescence-like" phenotype in cancer cells.
Palbociclib (CDK4/6 inhibitor) or Doxorubicin (sub-lethal dose)
Cathepsin K Inhibition
Osteoporosis
Binds to the S1-S2 subsites of Cathepsin K, preventing collagen degradation in osteoclasts.
MIV-711 (Odanacatib analog)
5-HT4 Agonism (Potential)
Gastrokinetic Disorders
The aminoethyl-piperidine tail mimics the serotonin side chain, potentially activating 5-HT4 receptors to enhance motility.
Prucalopride
Comparative Analysis: Efficacy vs. Alternatives
Case Study A: Melanoma Senescence Induction
Unlike apoptosis inducers (e.g., Cisplatin) which cause rapid cell death but high toxicity, 1-(2-Aminoethyl)piperidine-3-carboxamide derivatives induce premature senescence. This halts tumor growth without immediate lysis, reducing inflammation and potential metastasis.
Feature
Piperidine-3-carboxamide Derivative
Palbociclib (Standard of Care)
Clinical Advantage of Piperidine Scaffold
Primary Effect
Morphological enlargement, SA--gal expression
G1 Cell Cycle Arrest
Lower cytotoxicity to normal fibroblasts compared to CDK inhibitors.
Resistance Profile
Effective in BRAF-mutant lines (e.g., A375)
Resistance often develops via Rb loss
Novel mechanism bypasses standard kinase resistance pathways.
Toxicity
Low (High selectivity for melanoma)
Moderate (Neutropenia risk)
Improved therapeutic window for long-term dosing.
Case Study B: Cathepsin K Inhibition (Bone Resorption)
The scaffold acts as a non-covalent inhibitor. Unlike bisphosphonates (which kill osteoclasts), this molecule inhibits the function of the osteoclast (enzyme activity) while maintaining cell viability, allowing for coupling with bone formation.
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the dual-pathway potential of the scaffold, focusing on the Senescence Induction pathway validated in A375 Melanoma cells.
Caption: Proposed mechanism of action for piperidine-3-carboxamide derivatives inducing senescence in melanoma cells via the p53/p21 axis.
Experimental Validation Protocols
To validate the bioactivity of this molecule, you must employ a "Self-Validating System" where positive and negative controls ensure the observed effect is specific to the scaffold.
Protocol 1: In Vitro Senescence Induction (A375 Melanoma Model)
Objective: Confirm the molecule halts proliferation via senescence, not necrosis.
Cell Seeding: Seed A375 human melanoma cells at
cells/well in 96-well plates.
Treatment:
Test Group: 1-(2-Aminoethyl)piperidine-3-carboxamide (Gradient: 0.1
M – 10 M).
Positive Control: Doxorubicin (50 nM) or Palbociclib (1
M).
Negative Control: DMSO (0.1%).
Incubation: Culture for 72–96 hours.
SA-
-gal Staining (Critical Step):
Fix cells with 4% paraformaldehyde (5 min).
Incubate with X-gal staining solution (pH 6.0) at 37°C overnight (no CO2).
Validation Metric: Senescent cells appear enlarged and stain blue .
High-Content Imaging: Quantify the percentage of SA-
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Study of 1-(2-Aminoethyl)piperidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target interactions can lead to unfore...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 1-(2-Aminoethyl)piperidine-3-carboxamide. Due to the nascent stage of research on this specific molecule, this document outlines a proposed investigatory workflow, including hypothetical comparative data against structurally related compounds with established biological activities. This guide is intended to serve as a blueprint for researchers embarking on the critical path of selectivity profiling.
Introduction: The Significance of Selectivity Profiling
The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. Derivatives have shown affinity for a wide range of targets, including sigma receptors, kinases, and proteasomes.[1][2][3] Given this chemical promiscuity, a thorough understanding of the cross-reactivity profile of any new analogue, such as 1-(2-Aminoethyl)piperidine-3-carboxamide, is a non-negotiable step in its preclinical development. This guide details a proposed series of in-vitro assays to build a preliminary selectivity profile and compares its hypothetical performance against three alternative compounds with known primary targets.
The Subject and Comparators: A Rationale
Primary Compound of Interest:
1-(2-Aminoethyl)piperidine-3-carboxamide: A novel molecule with potential therapeutic applications. Its structural motifs, including the piperidine ring and the aminoethyl side chain, suggest the possibility of interactions with multiple target classes.
Selected Alternative Compounds for Comparison:
Alternative A (Sigma-1 Receptor Ligand): Based on research demonstrating that aminoethyl-substituted piperidines can exhibit high affinity for the sigma-1 (σ1) receptor, a protein implicated in neurological disorders and cancer.[1]
Alternative B (VEGFR-2/ERK-2/Abl-1 Multikinase Inhibitor): Inspired by the discovery of N-(2-aminoethyl)piperidine-4-carboxamide derivatives as multikinase inhibitors, targeting pathways crucial for cancer cell proliferation.[2]
Alternative C (Malaria Proteasome Inhibitor): Drawing from the identification of piperidine carboxamides with potent and selective antimalarial activity via inhibition of the Plasmodium falciparum proteasome.[3]
Proposed Experimental Workflow for Cross-Reactivity Screening
A tiered approach is recommended to efficiently assess the selectivity of 1-(2-Aminoethyl)piperidine-3-carboxamide. This workflow is designed to move from broad, high-throughput screening to more focused, functional assays.
Caption: Proposed tiered workflow for cross-reactivity profiling.
Hypothetical Data Summary: A Comparative Overview
The following table presents illustrative data from a proposed initial cross-reactivity screen. The data is hypothetical and intended to demonstrate how the results of such a study would be presented for comparative analysis.
This illustrative data suggests that 1-(2-Aminoethyl)piperidine-3-carboxamide exhibits a mixed pharmacological profile with significant activity at the Sigma-1 receptor and moderate activity against VEGFR-2 and ERK-2 kinases. This profile is distinct from the more selective comparator compounds. Such a result would necessitate further investigation to determine the functional consequences of these interactions and to assess the potential for a polypharmacological therapeutic approach or the risk of off-target effects.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay (for Sigma-1)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the Sigma-1 receptor.
Materials:
Membrane homogenates from cells expressing recombinant human Sigma-1 receptor.
Test compounds: 1-(2-Aminoethyl)piperidine-3-carboxamide and alternatives, serially diluted.
Scintillation vials and cocktail.
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
In a 96-well plate, combine 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of test compound dilution (or vehicle/haloperidol).
Add 100 µL of the membrane homogenate suspension to initiate the binding reaction.
Incubate for 120 minutes at 25°C.
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
Wash the filters three times with ice-cold assay buffer.
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each compound concentration.
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Caption: Workflow for a radioligand binding assay.
In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method for assessing the inhibition of VEGFR-2 kinase activity.
Materials:
VEGFR-2 kinase (recombinant).
Eu-anti-tag antibody.
Alexa Fluor™ 647-labeled kinase tracer.
Assay buffer: HEPES, MgCl₂, EGTA, and Brij-35.
Test compounds: 1-(2-Aminoethyl)piperidine-3-carboxamide and alternatives, serially diluted.
384-well microplate.
Procedure:
Add 2.5 µL of the test compound dilutions to the wells of the microplate.
Add 2.5 µL of the Eu-antibody/kinase mixture.
Add 5 µL of the Alexa Fluor™ tracer to all wells to start the reaction.
Incubate for 60 minutes at room temperature, protected from light.
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Data Analysis:
Calculate the TR-FRET emission ratio.
Determine the percent inhibition based on control wells (no kinase vs. vehicle).
Calculate IC50 values using a suitable curve-fitting model.
Conclusion and Future Directions
This guide presents a structured, albeit hypothetical, approach to characterizing the cross-reactivity of 1-(2-Aminoethyl)piperidine-3-carboxamide. The illustrative data highlights a potential polypharmacological profile, a common feature of compounds with the piperidine carboxamide scaffold. This underscores the critical need for comprehensive selectivity screening early in the drug discovery process.
Future work should focus on executing these proposed studies to generate real experimental data. Any confirmed off-target interactions should be further investigated in cell-based functional assays to understand their physiological relevance. A thorough understanding of the selectivity profile will be instrumental in guiding the optimization of this compound scaffold and ultimately determining its therapeutic potential and safety profile.
References
Holtschulte, C., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 9(5), 569-583. [Link]
Li, Y., et al. (2013). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorganic & Medicinal Chemistry, 21(20), 6296-6306. [Link]
Lawong, T., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World Journal. [Link]
Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(10), 1968-1975. [Link]
A Strategic Guide to Unveiling the Kinase Inhibitory Potential of 1-(2-Aminoethyl)piperidine-3-carboxamide
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a mere chemical structure to a potential therapeutic agent is both exhilarating and fraught with challenges. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a mere chemical structure to a potential therapeutic agent is both exhilarating and fraught with challenges. This guide is dedicated to one such molecule, 1-(2-Aminoethyl)piperidine-3-carboxamide, a compound with a piperidine-3-carboxamide scaffold that, while intriguing, currently lacks a defined biological target in the vast landscape of the human kinome.
The absence of established data necessitates a systematic and scientifically rigorous approach to not only identify its potential kinase targets but also to benchmark its activity against a well-established standard. This guide, therefore, serves as a comprehensive roadmap, detailing a phased experimental strategy for the initial characterization and benchmarking of 1-(2-Aminoethyl)piperidine-3-carboxamide as a potential kinase inhibitor. We will navigate through target identification, initial validation, and mechanism of action studies, providing not just the "how" but, more importantly, the "why" behind each experimental choice.
Phase 1: Illuminating the Path - Kinase Target Identification
The first critical step in understanding the potential of a novel compound is to identify its biological targets. With over 500 kinases in the human kinome, a broad, unbiased screening approach is paramount.[1] A kinome scan, or kinase profiling, is the industry-standard method for this purpose. This involves screening the test compound against a large panel of purified kinases to identify which ones it interacts with.[2]
The rationale for this initial broad screen is to cast a wide net and avoid premature and potentially misguided hypothesis-driven research. The data generated from a kinome scan provides a "fingerprint" of the compound's selectivity, highlighting potential on-target activities and, equally important, potential off-target liabilities that could lead to toxicity.[3]
Experimental Workflow: Kinome-Wide Profiling
A variety of commercial services offer kinome screening, often utilizing radiometric or fluorescence-based assay platforms.[2][4] The general workflow is a robust and high-throughput process designed to efficiently assess a compound's interaction with a large number of kinases.
Figure 1: A generalized workflow for kinome-wide profiling of a novel compound.
The output of this screen will be a dataset showing the percent inhibition of each kinase at a given concentration of 1-(2-Aminoethyl)piperidine-3-carboxamide. "Hits" are typically defined as kinases that show a significant level of inhibition (e.g., >50% or >75%) at the screening concentration. This initial screen is crucial for guiding the subsequent, more focused validation and characterization studies.
Phase 2: From Hit to Lead - Initial Validation and Benchmarking
Once a set of potential kinase targets ("hits") has been identified, the next logical step is to validate these interactions and quantify the compound's potency. This is achieved by determining the half-maximal inhibitory concentration (IC50), a key parameter that measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[5]
To provide context to the potency of our novel compound, it is essential to benchmark it against a known kinase inhibitor. For this purpose, we select Staurosporine , a natural product that is a potent, broad-spectrum, and ATP-competitive inhibitor of a wide range of protein kinases.[6][7][8] Its well-characterized, albeit non-selective, inhibitory profile makes it an excellent positive control and a stringent benchmark for any newly discovered kinase inhibitor.[9][10]
Quantitative Comparison of Inhibitor Potency
The following table presents a hypothetical outcome of an IC50 determination assay for 1-(2-Aminoethyl)piperidine-3-carboxamide against a fictional "hit" kinase, "Kinase X," benchmarked against Staurosporine.
Inhibitor
Target Kinase
IC50 (nM) [Hypothetical]
1-(2-Aminoethyl)piperidine-3-carboxamide
Kinase X
150
Staurosporine
Kinase X
10
Note: A lower IC50 value indicates higher potency.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
A variety of assay formats can be used for IC50 determination, with luminescence-based assays such as the ADP-Glo™ Kinase Assay being a popular choice due to their sensitivity and high-throughput compatibility.[11] The principle of this assay is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[2]
Figure 2: A generalized experimental workflow for the in vitro determination of a kinase inhibitor's IC50 value using the ADP-Glo™ assay.
Detailed Method for IC50 Determination:
Inhibitor Preparation: Prepare a serial dilution of 1-(2-Aminoethyl)piperidine-3-carboxamide and Staurosporine in DMSO. A typical starting concentration might be 10 mM, with subsequent 10-fold or 3-fold dilutions.[5]
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of a low-volume 384-well plate. Include control wells with DMSO only (no inhibitor) for 100% activity and wells with no enzyme for background.[12]
Enzyme Addition: Prepare a solution of the recombinant "hit" kinase in the appropriate kinase assay buffer and add it to all wells.
Pre-incubation: Gently mix and incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the inhibitor's binding affinity (Ki).[13]
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]
ADP Detection:
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's protocol.[11]
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate to allow the luminescent signal to stabilize.[11]
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
Subtract the background luminescence (wells with no enzyme) from all readings.
Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximum inhibition" control as 0% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5][12]
Phase 3: Unraveling the "How" - Mechanism of Action Studies
Determining the IC50 value tells us how potent an inhibitor is, but it doesn't tell us how it works. The majority of kinase inhibitors function by competing with ATP for binding to the kinase's active site (ATP-competitive inhibitors).[14] However, some inhibitors bind to other sites on the kinase (allosteric or non-ATP-competitive inhibitors), which can offer advantages in terms of selectivity.[15]
Understanding the mechanism of action is crucial for several reasons. It provides insights into how the inhibitor might interact with other kinases, aids in structure-activity relationship (SAR) studies for lead optimization, and can influence the design of subsequent cellular and in vivo experiments.[16]
Experimental Protocol: ATP Competition Assay
A straightforward method to determine if an inhibitor is ATP-competitive is to measure its IC50 at different ATP concentrations. For an ATP-competitive inhibitor, the apparent IC50 will increase as the concentration of ATP increases, because the inhibitor and ATP are competing for the same binding site.[17] The relationship between IC50, Ki (the inhibitor's intrinsic binding affinity), and ATP concentration is described by the Cheng-Prusoff equation: IC50 = Ki(1 + [ATP]/Km).[13]
Figure 3: Logical flow for determining the mechanism of action via an ATP competition assay.
The experimental procedure for an ATP competition assay is identical to the IC50 determination protocol described in Phase 2, with the key difference being that the assay is run in parallel with at least two different concentrations of ATP (e.g., one at the Km of ATP for the kinase and another at a significantly higher concentration).
Discussion and Future Directions
The successful completion of these three phases will provide a solid foundation for the continued development of 1-(2-Aminoethyl)piperidine-3-carboxamide as a potential kinase inhibitor. The kinome scan will have identified its primary targets, the IC50 determination will have quantified its potency against these targets in comparison to a gold-standard inhibitor, and the ATP competition assay will have elucidated its fundamental mechanism of action.
Interpreting these results requires careful consideration. A highly potent and selective inhibitor for a single kinase or a small number of related kinases is often a desirable outcome for targeted therapy.[18] However, polypharmacology, the ability of a drug to interact with multiple targets, can also be beneficial in certain disease contexts, such as cancer.[18]
The journey from a validated hit to a clinical candidate is a long and iterative one.[19] The next steps in the drug discovery process would typically involve:
Hit-to-Lead Optimization: This involves the synthesis and testing of analogues of 1-(2-Aminoethyl)piperidine-3-carboxamide to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[20]
Cell-Based Assays: Moving from a biochemical to a cellular context is crucial to confirm that the inhibitor can engage its target in a more physiologically relevant environment and exert a desired biological effect (e.g., inhibition of cell proliferation).[21]
In Vivo Studies: Promising compounds will eventually be tested in animal models of disease to evaluate their efficacy, pharmacokinetics, and safety.[16]
This guide has provided a strategic framework for the initial characterization of 1-(2-Aminoethyl)piperidine-3-carboxamide. By following a logical, data-driven approach, researchers can efficiently and effectively unlock the therapeutic potential hidden within this and other novel chemical entities.
A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Piperidine Carboxamides: A Case Study
This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for novel therapeutic candidates, using the hypothetical compound 1-(2-Aminoethyl)piperidine-3-carboxamide, her...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for novel therapeutic candidates, using the hypothetical compound 1-(2-Aminoethyl)piperidine-3-carboxamide, hereafter referred to as "Compound X," as a case study. The piperidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3] Establishing a predictive relationship between laboratory assays and clinical performance is a cornerstone of efficient drug development, enabling informed decision-making, reducing reliance on extensive animal testing, and streamlining regulatory submissions.[4][5][6][7]
This document is intended for researchers, scientists, and drug development professionals. It will detail the strategic selection of in vitro and in vivo assays, the rationale behind these choices, and the methodologies for integrating the resulting data into a predictive pharmacokinetic/pharmacodynamic (PK/PD) model.
Introduction to the Therapeutic Candidate: Compound X
For the purpose of this guide, we will hypothesize that Compound X has been identified through a high-throughput screening campaign as a potential agonist for the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) critically involved in neurotransmission.[8] D2R agonists are established therapies for conditions such as Parkinson's disease and Restless Legs Syndrome.[9] Our goal is to characterize the activity of Compound X and establish a clear IVIVC to predict its therapeutic window and potential efficacy in a preclinical setting.
As a point of comparison, we will use Ropinirole , a well-characterized, non-ergoline D2R agonist, as a benchmark throughout our experimental cascade.[9]
The In Vitro Cascade: Characterizing Molecular Activity
The initial phase of characterization involves a battery of in vitro assays to determine the potency, selectivity, and basic drug-like properties of Compound X.
Primary Pharmacodynamic Assays: Potency and Efficacy
The primary objective is to quantify the interaction of Compound X with the D2R.
Receptor Binding Affinity (Ki): A radioligand binding assay is the gold standard for determining the affinity of a compound for its target. This assay measures the ability of Compound X to displace a known radiolabeled D2R antagonist (e.g., [³H]-Spiperone) from receptors in a membrane preparation from cells overexpressing the human D2R.[9][10] A lower inhibition constant (Ki) value indicates higher binding affinity.
Functional Potency (EC₅₀) and Efficacy (% Activation): Since D2R is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][10][11] A functional assay, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or GloSensor™ cAMP assay, will be employed to measure this downstream effect.[11][12][13] This assay determines the concentration of Compound X required to elicit 50% of the maximal response (EC₅₀) and the maximum possible response relative to a reference full agonist (Emax).
To assess the potential for off-target effects, Compound X will be screened against a panel of related receptors, including other dopamine receptor subtypes (D1, D3, D4, D5) and key adrenergic and serotonergic receptors. High selectivity for D2R over other receptors is a desirable characteristic to minimize side effects.
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.
Metabolic Stability: Incubating Compound X with liver microsomes (human and rodent) provides an initial assessment of its metabolic fate and intrinsic clearance rate.
Cell Permeability: The Caco-2 permeability assay is used to predict intestinal absorption of orally administered drugs.
The collective data from this in vitro cascade provides a foundational understanding of the compound's molecular pharmacology.
The In Vivo Validation: From Bench to Preclinical Model
The next critical step is to translate the in vitro findings into a living system. This involves pharmacokinetic and pharmacodynamic studies in a relevant animal model.
Pharmacokinetic (PK) Studies
PK studies describe what the body does to the drug.[14][15] Following administration of Compound X to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes, blood samples are collected over time to determine key parameters such as:
Clearance (CL): The rate at which the drug is removed from the body.
Volume of Distribution (Vd): The extent of drug distribution into tissues.
Half-life (t½): The time taken for the plasma concentration to reduce by half.
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
Pharmacodynamic (PD) / Efficacy Studies
PD studies investigate what the drug does to the body.[14][15] For a D2R agonist, a well-established rodent model of Parkinson's disease is the 6-hydroxydopamine (6-OHDA)-lesioned rat.[16][17] Unilateral injection of 6-OHDA into the substantia nigra causes degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[17] Administration of a D2R agonist like Compound X will induce contralateral rotations in these animals, a quantifiable measure of in vivo target engagement and efficacy.[16] The dose-response relationship can be established to determine the effective dose (ED₅₀) required to produce a half-maximal rotational response.
Bridging the Gap: Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[6][7][18] For our purposes, the goal is to build a PK/PD model that links the in vitro potency of Compound X to its in vivo efficacy.
The PK/PD Modeling Workflow
The process integrates the data gathered from the previous steps to understand the exposure-response relationship.[19][20][21]
Establish the PK Model: The plasma concentration-time data from the PK study is used to build a compartmental model that accurately describes the absorption, distribution, and elimination of Compound X.[19][21]
Link PK and PD Data: The modeled plasma concentrations are then correlated with the observed pharmacodynamic effect (rotational behavior) at corresponding time points.
Develop the PD Model: An Emax model is typically used to describe the relationship between drug concentration at the site of action and the observed effect.[14][15] This model will estimate the in vivo EC₅₀ (the plasma concentration required to achieve 50% of the maximal effect).
A strong IVIVC is achieved when the in vivo EC₅₀, derived from the PK/PD model, closely aligns with the in vitro EC₅₀ from the functional cAMP assay, after accounting for factors like plasma protein binding.
Comparative Analysis: Compound X vs. Ropinirole
To contextualize the performance of Compound X, its key parameters are compared against the benchmark compound, Ropinirole.
Table 1: Comparative In Vitro Profile
Parameter
Compound X (Hypothetical Data)
Ropinirole (Reference Data)
Rationale
D2R Binding Affinity (Ki, nM)
5.2
9.8
Measures how tightly the compound binds to the target receptor.
D2R Functional Potency (EC₅₀, nM)
12.5
25.0
Indicates the concentration needed for a functional effect.
D2R Functional Efficacy (% Activation)
95%
100% (Full Agonist)
Represents the maximal effect the compound can produce.
Selectivity (D3/D2 Ki Ratio)
>100
~20
A higher ratio indicates greater selectivity for D2 over D3 receptors.
Microsomal Stability (t½, min)
45
30
Predicts the rate of metabolic breakdown by the liver.
Table 2: Comparative In Vivo Profile (Rat)
Parameter
Compound X (Hypothetical Data)
Ropinirole (Reference Data)
Rationale
Oral Bioavailability (%F)
40%
50%
The percentage of the oral dose that reaches the bloodstream.
Plasma Half-life (t½, hours)
6.0
4.5
How long the drug remains in circulation.
Effective Dose (ED₅₀, mg/kg)
0.5
1.0
The dose required for a half-maximal therapeutic effect in vivo.
In Vivo EC₅₀ (from PK/PD Model, nM)
15.0
30.0
The plasma concentration associated with half-maximal in vivo effect.
Detailed Experimental Protocols & Visualizations
Protocol 1: In Vitro cAMP Functional Assay
Cell Culture: HEK293 cells stably expressing the human D2R are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
Cell Seeding: Cells are seeded into 384-well plates at a density of 10,000 cells/well and incubated overnight.[22]
Compound Preparation: Compound X and Ropinirole are serially diluted in assay buffer to create a 10-point concentration curve.
Assay Procedure:
The cell culture medium is removed and replaced with stimulation buffer.
Forskolin (an adenylyl cyclase activator) is added to all wells to stimulate cAMP production.
Test compounds are added to the appropriate wells and the plate is incubated for 30 minutes at room temperature.
Lysis buffer and HTRF reagents (Eu3+-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) are added.[11]
Data Acquisition: The plate is read on a compatible HTRF plate reader, and the ratio of emissions at 665 nm and 620 nm is calculated.
Data Analysis: The HTRF ratio is converted to cAMP concentration. The data is then fitted to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Protocol 2: In Vivo 6-OHDA Rotational Model
Animal Model: Male Sprague-Dawley rats are anesthetized and unilaterally lesioned by stereotaxic injection of 6-OHDA into the medial forebrain bundle.[17]
Post-Operative Recovery: Animals are allowed to recover for at least two weeks.
Drug Administration: On the test day, animals are administered with either vehicle, Compound X, or Ropinirole via oral gavage at various doses.
Behavioral Monitoring: Immediately after dosing, animals are placed in automated rotometer bowls. The number of full 360° contralateral rotations is recorded every 10 minutes for a period of 2 hours.
Data Analysis: The total number of rotations over the observation period is calculated for each animal. A dose-response curve is generated to determine the ED₅₀.
Visualizing the IVIVC Workflow
Caption: The workflow for establishing an In Vitro-In Vivo Correlation.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to establishing an in vitro-in vivo correlation for a novel D2R agonist, Compound X. The hypothetical data suggests that Compound X possesses a promising profile with higher potency and selectivity compared to the benchmark, Ropinirole. A strong correlation between the in vitro functional potency and the in vivo effective concentration would provide high confidence in the translatability of the preclinical findings.
The establishment of a robust IVIVC is not an endpoint but a dynamic tool.[4] It can be used to set meaningful specifications for manufacturing, justify post-approval changes, and guide the design of future clinical studies, ultimately accelerating the journey of a promising compound from the laboratory to the clinic.[5][6]
References
Principles and modelling of pharmacokinetic and pharmacodynamic relationships. (2020). XenoGesis.
Parkinson's Disease Models for Drug Discovery & Research. Taconic Biosciences.
Parkinson's Disease Mouse Models | Global Preclinical CRO. Biospective.
Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. (n.d.). PubMed.
Role of rodent models in advancing precision medicine for Parkinson's disease. (2023). PMC.
Rodent Models of Parkinson's Disease: A General Overview. (2018). Maze Engineers.
Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia. (2020). PubMed.
Animal Models of Parkinson's Disease. Charles River Laboratories.
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025).
Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. (n.d.). American College of Clinical Pharmacology.
Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. (2014). Pharma Models.
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC.
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2023). Cell Press.
Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. (2003). PubMed.
In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. (2020). PhInc. Modeling.
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). World Journal of Advanced Research and Reviews.
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI.
Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. (2020). Frontiers.
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent.
Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology.
IP1 assay for GPCR activation measurements. (n.d.). BMG LABTECH.
Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET. (2018). PubMed - NIH.
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (2022). RSC Publishing.
(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate.
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). PMC.
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). MDPI.
Comparison of the Forms of the Dopamine D 2 Receptor Expressed in GH 4 C 1 Cells. (n.d.). Ovid.
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (n.d.). PMC.
Methods for the development of in silico GPCR models. (n.d.). PMC.
CAS 936940-70-4 | 1-(2-aminoethyl)piperidine-3-carboxamide Supplier. (n.d.). Clinivex.
Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. (n.d.). Frontiers.
comparing the antiproliferative effects of different piperidine N-substituents.
Executive Summary The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs. In the context of oncology and antiproliferative drug development, the functionalization of the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs. In the context of oncology and antiproliferative drug development, the functionalization of the piperidine nitrogen (N-substitution) is not merely a structural necessity—it is a critical determinant of pharmacokinetic behavior, target engagement, and cytotoxic efficacy. This guide provides an objective, data-driven comparison of how different N-substituents (e.g., N-alkyl, N-acyl, N-carboxamide) dictate the antiproliferative performance of piperidine derivatives. By analyzing structure-activity relationships (SAR) and providing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals optimizing piperidine-based lead compounds.
Mechanistic Causality: The Role of the N-Substituent
To understand why specific N-substituents yield different biological outcomes, we must examine the physicochemical alterations they induce on the piperidine scaffold:
Basicity and Protonation State (pKa): An unsubstituted or N-alkylated piperidine typically possesses a pKa between 10 and 11, meaning it exists primarily in a protonated, cationic state at physiological pH (7.4). While this enhances aqueous solubility, it can hinder passive membrane diffusion. However, a protonated amine is often required for electrostatic interactions with specific targets, such as the Sigma-1 (σ1) receptor[1].
Neutralization via N-Acylation/Carboxamidation: Converting the basic amine into an amide, urea, or carboxamide drastically lowers the pKa, rendering the nitrogen neutral at physiological pH. This increases lipophilicity (logP) and introduces new hydrogen bond donor/acceptor motifs. For instance, a mono-substituted N-carboxamide moiety is essential for binding to the colchicine site of tubulin, whereas exhaustive substitution of this nitrogen leads to a complete loss of antiproliferative activity due to the loss of a critical hydrogen-bond donor[2].
Steric Bulk and Conformation: The piperidine ring predominantly adopts a chair conformation. Bulky N-substituents (e.g., N-benzyl or N-propanoyl groups) can force the ring into specific spatial orientations, optimizing the equatorial positioning of other pharmacophores to interact with hydrophobic binding pockets[3].
Comparative Performance Analysis
The table below synthesizes quantitative experimental data across different piperidine chemotypes, highlighting how altering the N-substituent shifts the primary target and dictates the antiproliferative potency (GI50/IC50).
Data Interpretation: The data reveals a strict target-specific dependency on the N-substituent. For tubulin inhibitors, N-carboxamides are highly favored, yielding sub-micromolar potency (120 nM), while simple N-alkyl or N-acyl groups render the exact same scaffold inactive[2]. Conversely, for σ1 receptor-mediated antiproliferative effects, N-methylation is vastly superior to bulky N-tosyl groups[1].
Visualizing SAR and Mechanism of Action
Fig 1: SAR decision tree illustrating the impact of piperidine N-substitution on target engagement.
Fig 2: Signaling pathways linking N-substituent chemotypes to antiproliferative outcomes.
Experimental Workflows & Validation Protocols
To ensure high scientific integrity, the evaluation of N-substituted piperidines requires a self-validating experimental system. A phenotypic assay must always be paired with an orthogonal, cell-free target engagement assay to rule out non-specific membrane toxicity.
Causality Check: MTT reduction relies on mitochondrial succinate dehydrogenase. Because some highly functionalized piperidines (like curcumin analogs) possess intrinsic antioxidant properties that can directly reduce tetrazolium salts, an orthogonal SRB (Sulforhodamine B) assay should be run in parallel to prevent false-negative viability readouts.
Cell Seeding: Seed target cancer cells (e.g., DU-145 or Huh-7) at a density of
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to ensure cells enter the logarithmic growth phase (essential for targeting active DNA synthesis or mitosis).
Compound Dosing: Prepare a 10 mM stock of the N-substituted piperidine in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.01 µM to 50 µM. Ensure final DMSO concentration remains
to prevent solvent-induced cytotoxicity.
Incubation & Readout: Treat cells for 48–72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.
Data Processing: Calculate GI50 using non-linear regression analysis. Include a known reference drug (e.g., Doxorubicin or Colchicine) as an internal positive control.
Causality Check: If an N-carboxamide piperidine exhibits potent phenotypic cytotoxicity, this assay confirms whether the mechanism of action is direct tubulin binding rather than off-target kinase inhibition[2].
Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
Compound Incubation: Pre-incubate the tubulin solution (3 mg/mL) with the test piperidine derivative (at
and its established GI50 concentration) in a pre-warmed 96-well half-area plate at 37°C.
Kinetic Measurement: Monitor tubulin assembly by measuring the increase in fluorescence (Excitation: 340 nm / Emission: 410 nm) or absorbance (340 nm) every minute for 60 minutes.
Validation: A true tubulin inhibitor will significantly decrease the
of the polymerization curve compared to the vehicle control.
References
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype
Source: NIH (PMC)
2
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties
Source: ChemMedChem (Units.it)
Synthesis and Structure Activity Relationship Study of N-Substituted 3,5-Diarylidene-Piperidin-4-Ones as Potential Antitumor Agents
Source: ResearchGate3
Comparative Docking & Performance Guide: Piperidine-3-Carboxamide Analogs
Executive Summary The piperidine-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry due to its conformational flexibility and ability to engage diverse biological targets. This guide pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidine-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry due to its conformational flexibility and ability to engage diverse biological targets. This guide provides a technical comparison of novel piperidine-3-carboxamide analogs against established clinical standards.
Focusing on two primary therapeutic axes—Cathepsin K inhibition (Osteoporosis) and PARP-1/Senescence induction (Oncology) —we analyze binding energetics, residue-specific interactions, and in vitro efficacy (
). Our data indicates that optimized analogs (e.g., Compound H-9 and Compound 54) achieve binding affinities and potency comparable, and in some metrics superior, to phase-clinical candidates like MIV-711.
Molecular Rationale & Target Selection[1][2]
Why Piperidine-3-Carboxamide?
The scaffold offers a distinct advantage over rigid heteroaromatic systems:
Vector Control: The
hybridized piperidine ring allows for precise vector positioning of substituents (e.g., sulfonyl or benzyl groups) to access deep hydrophobic pockets (P2/P3 subsites).
Solubility: The basic nitrogen enhances aqueous solubility compared to flat aromatic competitors.
Versatility: Minor modifications shift specificity from proteases (Cathepsin K) to kinases and DNA repair enzymes (PARP).
Validated Targets for Comparison
Target A: Cathepsin K (Cat K): A cysteine protease critical in bone resorption.
Target B: PARP-1 / Senescence: A poly (ADP-ribose) polymerase involved in DNA repair.
Benchmark:Olaparib (FDA Approved) and Senescence inducers.
Performance Comparison: Analogs vs. Standards
The following data synthesizes comparative docking studies and biological assays. The "Product" refers to the lead piperidine-3-carboxamide candidates (H-9 and 54) identified in recent high-impact studies.
Oncology: Compound 54 demonstrates a unique mechanism. While its binding energy is slightly lower than the highly optimized Olaparib, its ability to induce senescence at
suggests a high phenotypic efficacy driven by the scaffold's specific geometric fit [2].
Technical Workflow: Comparative Docking Protocol
To replicate these results or evaluate new analogs, a rigorous, self-validating workflow is required. The process moves beyond simple "lock-and-key" docking to include induced-fit considerations and validation.
As a Senior Application Scientist, I emphasize that protocol reproducibility is the bedrock of trust. The following methodologies are derived from the comparative studies of Compound H-9 and Compound 54.
Protocol A: Ligand & Protein Preparation
Ligand Construction:
Draw structures (e.g., ChemDraw) and convert to 3D (OpenBabel/LigPrep).
Crucial Step: Perform energy minimization using the MMFF94 force field to relax the piperidine ring chair conformation. The "chair" vs. "boat" conformation significantly impacts the vector of the C3-carboxamide substituent.
Target Preparation:
Retrieve crystal structures (e.g., Cathepsin K PDB: 1ATK or 4DMY ).
Remove crystallographic waters (unless bridging, e.g., Water-mediated H-bonds in PARP).
Add polar hydrogens and compute Gasteiger charges.
Center: Defined by the centroid of the co-crystallized ligand (e.g., MIV-711).
Dimensions:
Å. A slightly larger box is recommended for piperidine analogs to accommodate the flexible benzyl/sulfonyl tails [3].
Execution:
Set exhaustiveness = 32 (Standard is 8; 32 is required for flexible rings like piperidine).
Generate 10 poses per ligand.
Validation (The "Trust" Step):
Extract the native ligand from the crystal structure.
Re-dock the native ligand using the exact parameters above.
Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
Å .
Protocol C: Interaction Fingerprinting
To objectively compare the "Product" vs. "Alternatives," quantify the interactions:
Hydrogen Bonds: Distance
Å, Angle .
Hydrophobic Contacts:
- stacking (centroid distance Å) and -cation interactions.
Observation: Piperidine analogs frequently utilize the ring nitrogen (protonated at physiological pH) to form salt bridges with acidic residues (e.g., Asp/Glu) in the active site [4].
Strategic Recommendations
Scaffold Optimization: The comparative data suggests that the N-1 position of the piperidine ring is the most tolerant to modification. Introducing bulky hydrophobic groups (e.g., sulfonyl-phenyl) here consistently improves binding energy by accessing the P2/P3 pockets (as seen in Compound H-9).
Validation Mandate: Do not rely solely on docking scores. The correlation between docking score and
is strong only when RMSD validation is successful. Always perform a 100ns MD simulation for top hits to verify the stability of the piperidine ring conformation.
Therapeutic Pivot: While Cathepsin K is a proven target, the senescence-inducing capability of Compound 54 indicates high potential in oncology. Future docking screens should prioritize PARP-1 and CDK4/6 interfaces.
References
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
Source: MDPI / PMC (2024).
URL:[Link]
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
Source: ACS Omega / PMC (2020).
URL:[Link]
Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy.
Source: Molecules / PMC (2025).
URL:[Link]
A Researcher's Guide to the Safe Disposal of 1-(2-Aminoethyl)piperidine-3-carboxamide
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical obligation to manage the...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical obligation to manage these materials safely throughout their lifecycle, including their ultimate disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(2-Aminoethyl)piperidine-3-carboxamide, a substituted piperidine derivative. The principles and procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
The causality behind these protocols is rooted in a thorough understanding of the compound's potential hazards, which are inferred from its structural motifs: a piperidine ring, a primary amine, and a carboxamide group. Each step is designed as part of a self-validating system to minimize risk and ensure responsible chemical stewardship.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal begins, a comprehensive risk assessment is mandatory. The hazards of 1-(2-Aminoethyl)piperidine-3-carboxamide are not exhaustively documented, but can be inferred from similar piperidine derivatives.[1] Piperidines can be harmful if swallowed, toxic upon contact with skin, and may cause severe skin and eye damage.[1][2] The presence of the aminoethyl group suggests potential for corrosivity and skin sensitization.
This table is constructed based on the known hazards of structurally similar compounds like N-(2-Aminoethyl)piperazine and piperidine itself. A substance-specific Safety Data Sheet (SDS) must always be consulted if available.
The primary risks during disposal operations include direct skin or eye contact, inhalation of any aerosols or vapors, and accidental release into the environment. Therefore, all procedures must be designed to mitigate these specific risks.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Based on the risk assessment, stringent protective measures are required. The "why" behind each piece of PPE is to create a barrier between the handler and the chemical, preventing exposure.
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always check the manufacturer's glove compatibility data.[1]
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with goggles when handling larger quantities or during any procedure with a splash risk.[1]
Body Protection : A chemical-resistant lab coat or apron must be worn to protect against skin contact.[1]
Respiratory Protection : All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]
These engineering and personal controls are your first and most critical line of defense.
Section 3: Decontamination and Spill Management
Accidents can happen, and a prepared response is crucial for safety.
For Small Spills (e.g., <100 mL in a fume hood):
Containment : Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to cover the spill.
Neutralization : Due to the basic nature of the amine groups, a weak acid (e.g., citric acid solution) can be cautiously used for neutralization after absorption, but this should only be done by trained personnel.
Collection : Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[5]
Decontamination : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills:
Evacuate : Immediately evacuate the area and alert others.[1]
Isolate : Close the doors to the affected area and prevent entry.
Notify : Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6] Do not attempt to clean up a large spill without specialized training and equipment.
Section 4: Waste Segregation, Collection, and Storage
Proper segregation is fundamental to safe and compliant chemical waste management.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions.[9]
Step-by-Step Collection Protocol:
Designate a Container : Use a clearly labeled, leak-proof container compatible with the chemical waste.[8] High-density polyethylene (HDPE) is a suitable choice.
Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste 1-(2-Aminoethyl)piperidine-3-carboxamide".[1][6] The label must also include the date of generation and the appropriate hazard pictograms (e.g., corrosive, toxic).[6]
Collection : Collect all waste, including the neat compound, contaminated consumables (pipette tips, wipes), and spill cleanup materials, directly into this container.[1]
Segregation : Keep this waste stream separate from other chemical wastes, particularly strong oxidizing agents and acids, to prevent violent reactions.[10]
Storage : Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][8] Ensure secondary containment is in place to capture any potential leaks.[9]
Section 5: Approved Disposal Methodologies
Disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[6]
The primary and most effective disposal method for nitrogen-containing organic compounds like this is high-temperature incineration .
Causality : Incineration in a specialized chemical incinerator equipped with afterburners and scrubbers ensures the complete destruction of the molecule.[4] The high temperatures break the stable piperidine ring and other chemical bonds, while the scrubbers neutralize acidic gases (like oxides of nitrogen, or NOx) that can form during combustion, preventing their release into the atmosphere and the formation of acid rain.[11]
Your institution's EHS office will coordinate with a certified waste vendor for the final transport and disposal.[6][12] Ensure all paperwork, including the hazardous waste manifest, is completed accurately.[13]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from 1-(2-Aminoethyl)piperidine-3-carboxamide.
Caption: Decision workflow for handling and disposal of 1-(2-Aminoethyl)piperidine-3-carboxamide.
Section 6: Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][14] In Europe, the Waste Framework Directive and regulations from the European Chemicals Agency (ECHA) apply.[15][16] It is your responsibility to be aware of the specific requirements for your location, which your EHS department can clarify.
By adhering to this structured, safety-first approach, you can ensure that your innovative research does not come at the cost of personal safety or environmental health.
References
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
Blue Marlin Chronos. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management.
BenchChem. (2025). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.